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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2',3-Dimethyl-3'-fluorobutyrophenone: A Comprehensive Technical Guide

Executive Summary The precise construction of highly substituted aromatic building blocks is a critical competency in modern drug discovery and materials science. This whitepaper details the strategic synthesis of 2',3-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise construction of highly substituted aromatic building blocks is a critical competency in modern drug discovery and materials science. This whitepaper details the strategic synthesis of 2',3-Dimethyl-3'-fluorobutyrophenone (CAS: 1443344-19-1), a specialized 1,2,3-trisubstituted aryl ketone. By circumventing the regiochemical pitfalls of direct electrophilic aromatic substitution, we establish a robust, two-step protocol utilizing a Weinreb amide intermediate to guarantee absolute regiocontrol and high atom economy.

Introduction & Strategic Rationale

Fluorinated butyrophenones represent a privileged scaffold in medicinal chemistry, historically anchoring the development of potent antipsychotic agents and neuroleptics[1]. The structural nuances of these compounds, particularly the substitution patterns on the aryl ring, profoundly influence their receptor binding profiles and metabolic stability[2].

2',3-Dimethyl-3'-fluorobutyrophenone consists of a 3-fluoro-2-methylphenyl core covalently linked to a 3-methylbutyryl (isovaleryl) chain. Synthesizing this specific regioisomer requires precise strategic planning. Traditional methods, such as the Friedel-Crafts acylation of 1-fluoro-2-methylbenzene, are rendered ineffective by the competing directing effects of the fluoro and methyl groups. The position required for acylation (C3) is sterically hindered and electronically disfavored compared to the para positions, leading to an intractable mixture of regioisomers.

To achieve absolute regiocontrol, the synthesis must originate from a pre-functionalized precursor. We select 3-fluoro-2-methylbenzoic acid [3] over alternatives like 1-bromo-3-fluoro-2-methylbenzene[4] to avoid the use of cryogenic organolithium chemistry, opting instead for a highly scalable Weinreb amide approach.

Comparative Pathway Analysis

The selection of the Weinreb amide route is justified by its superior regiochemical fidelity and operational safety. The quantitative data comparing the viable synthetic pathways is summarized below:

Synthetic PathwayRegioisomeric PurityExpected YieldStep CountScalability RatingKey Limitation
Friedel-Crafts Acylation < 20% (Mixture)~ 15% (Isolated)1LowUncontrollable regiochemistry.
Grignard + Oxidation > 95%60 - 70%2ModerateOxidation step generates excess waste.
Weinreb Amide (Recommended) > 98%75 - 85%2HighRequires stoichiometric coupling reagents.

Synthetic Workflow

SynthesisWorkflow SM 3-Fluoro-2-methylbenzoic Acid (Pre-functionalized Core) WA Weinreb Amide (N-Methoxy-N-methylamide) SM->WA EDC, HOBt, DIPEA DCM, RT Prod 2',3-Dimethyl-3'-fluorobutyrophenone (Target Molecule) WA->Prod Isobutyl-MgBr THF, 0°C to RT

Fig 1: Two-step Weinreb amide synthesis workflow for 2',3-Dimethyl-3'-fluorobutyrophenone.

Experimental Methodologies

As a self-validating system, the following protocols include specific causality for reagent selection and built-in observational checkpoints to ensure experimental success.

Protocol 1: Synthesis of N-Methoxy-N-methyl-3-fluoro-2-methylbenzamide
  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-fluoro-2-methylbenzoic acid (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv) and Hydroxybenzotriazole (HOBt, 1.2 equiv). Stir at room temperature for 15 minutes.

    • Causality Insight: HOBt is critical here; it suppresses side reactions (like N-acylurea formation) and accelerates the amidation of the sterically hindered ortho-methyl benzoic acid by forming a highly reactive OBt-ester intermediate.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv), followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Reaction Monitoring: Stir the mixture at room temperature for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

    • Validation Checkpoint: The starting acid (Rf ~0.1, stains with bromocresol green) will be fully consumed, replaced by a new, less polar spot corresponding to the Weinreb amide (Rf ~0.4, strongly UV active).

  • Workup: Quench with 1M HCl (aq) to remove unreacted amines, extract with DCM, and wash sequentially with saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting amide is typically >95% pure and can be used directly.

Protocol 2: Grignard Addition to Yield the Target Ketone
  • Preparation: Dissolve the Weinreb amide (1.0 equiv, 8 mmol) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flame-dried flask under argon. Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Slowly add isobutylmagnesium bromide (2.0 M in THF, 1.5 equiv) dropwise via syringe.

    • Causality Insight: The isobutyl chain (-CH₂CH(CH₃)₂) provides the exact 3-methylbutyryl moiety required. Maintaining 0 °C is non-negotiable; it ensures the thermodynamic stability of the tetrahedral magnesium chelate, entirely preventing the secondary addition of the Grignard reagent that plagues standard ester substrates.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. A mild exotherm and a slight yellowing of the solution will be observed.

  • Quench: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl.

    • Validation Checkpoint: The mildly acidic quench breaks the stable chelate. Magnesium salts will precipitate initially but dissolve upon further dilution, leaving a clear biphasic system.

  • Isolation & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to afford pure 2',3-Dimethyl-3'-fluorobutyrophenone as a clear oil.

Mechanistic Insights

The success of this pathway hinges entirely on the stabilization of the tetrahedral intermediate during the Grignard addition. The methoxy oxygen of the Weinreb amide coordinates with the magnesium ion, locking the intermediate in a stable 5-membered chelate ring until the aqueous quench forces its collapse.

Mechanism WA Weinreb Amide Substrate Tetra Tetrahedral Mg-Chelate (Prevents Over-addition) WA->Tetra Nucleophilic Attack Grignard Isobutylmagnesium Bromide Grignard->Tetra Workup Aqueous Quench (NH4Cl) (Chelate Collapse) Tetra->Workup Stable Intermediate Ketone Target Ketone Formed Workup->Ketone Product Release

Fig 2: Mechanistic pathway highlighting the stable tetrahedral intermediate preventing over-addition.

Conclusion

The synthesis of 2',3-Dimethyl-3'-fluorobutyrophenone exemplifies the necessity of pre-functionalized starting materials when dealing with sterically and electronically complex aromatic systems. By leveraging the Weinreb amide methodology, researchers can reliably access this specialized building block with exceptional regiochemical purity and high overall yields, facilitating downstream applications in drug development and material design.

References

  • "Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent", PubMed Central (PMC), NIH. Available at: [Link]

Sources

Exploratory

in vitro metabolism of 2',3-Dimethyl-3'-fluorobutyrophenone

An In-Depth Technical Guide to the In Vitro Metabolism of 2',3-Dimethyl-3'-fluorobutyrophenone Executive Summary The metabolic fate of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Metabolism of 2',3-Dimethyl-3'-fluorobutyrophenone

Executive Summary

The metabolic fate of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. For compounds in the butyrophenone class, such as 2',3-Dimethyl-3'-fluorobutyrophenone, understanding the biotransformation pathways is paramount during drug development. This guide provides a comprehensive technical overview of the methodologies employed to investigate the in vitro metabolism of this compound. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical progression of scientific inquiry, from foundational principles to detailed experimental execution and data interpretation. We will explore the rationale behind selecting specific in vitro systems—including liver microsomes, S9 fractions, and recombinant enzymes—and provide validated, step-by-step protocols. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. Predicted metabolic pathways, including Phase I functionalization and Phase II conjugation reactions, are detailed, supported by mechanistic insights. All key concepts and protocols are grounded in authoritative scientific literature to ensure trustworthiness and accuracy.

Introduction: Context and Rationale

The Butyrophenone Pharmacophore

Butyrophenones represent a significant class of compounds, most notably recognized for their application as antipsychotic agents. The core structure provides a versatile scaffold that can be modified to modulate activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of a novel substitution pattern, as seen in 2',3-Dimethyl-3'-fluorobutyrophenone, necessitates a thorough metabolic investigation to preemptively identify liabilities such as rapid clearance or the formation of reactive metabolites.

Predicted Metabolic Liabilities of 2',3-Dimethyl-3'-fluorobutyrophenone

The chemical structure of 2',3-Dimethyl-3'-fluorobutyrophenone presents several potential sites for metabolic transformation:

  • Aromatic Methyl Groups: The 2' and 3' methyl groups are susceptible to benzylic hydroxylation by Cytochrome P450 (CYP) enzymes.

  • Butyryl Chain: The aliphatic chain can undergo hydroxylation at various positions, and the ketone moiety is a prime candidate for reduction to a secondary alcohol.

  • Fluorine Substitution: While the carbon-fluorine bond is generally strong, oxidative metabolism at or adjacent to the fluorinated carbon can lead to defluorination, a pathway that sometimes generates reactive intermediates.[1][2]

  • Aromatic Ring: The electron-rich phenyl ring itself can be a site for hydroxylation, although this is often a slower process compared to the oxidation of alkyl substituents.

The Imperative of In Vitro Metabolism Studies

Investigating metabolism early in the drug discovery pipeline is a crucial risk-mitigation strategy.[3] In vitro models offer a cost-effective, high-throughput method to predict in vivo human hepatic clearance, identify major metabolites, and elucidate the enzymes responsible for these transformations.[4] This information is vital for guiding medicinal chemistry efforts, selecting appropriate species for toxicology studies, and predicting potential drug-drug interactions (DDIs).[5][6]

Foundational Principles of Hepatic Drug Metabolism

The liver is the primary organ of drug metabolism, a process broadly categorized into two phases.

Phase I (Functionalization) Reactions

These reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent compound, typically increasing its polarity. The most important enzyme family involved is the Cytochrome P450 (CYP) superfamily, which is responsible for the metabolism of approximately 70-80% of drugs in clinical use.[7][8] These heme-containing monooxygenases, located primarily in the endoplasmic reticulum of hepatocytes, catalyze a variety of oxidative reactions.[9]

Phase II (Conjugation) Reactions

In Phase II metabolism, the functionalized metabolites from Phase I (or the parent drug itself if it contains a suitable functional group) are conjugated with endogenous hydrophilic molecules. This process further increases water solubility and facilitates excretion. Key Phase II enzymes include:

  • UDP-glucuronosyltransferases (UGTs): Catalyze the addition of glucuronic acid.[7]

  • Sulfotransferases (SULTs): Catalyze the addition of a sulfo group.

  • Glutathione S-transferases (GSTs): Catalyze the conjugation with glutathione.

Rationale for In Vitro Test System Selection

No single in vitro system can answer all metabolic questions. The choice depends on the specific goals of the study.

  • Liver Microsomes: These are vesicles formed from the endoplasmic reticulum, prepared by ultracentrifugation of liver homogenate.[10][11] They are enriched in Phase I (CYP) and some Phase II (UGT) enzymes, making them an excellent, cost-effective tool for assessing Phase I metabolic stability and identifying oxidative metabolites.[12][13][14]

  • Liver S9 Fraction: This is the supernatant from a 9,000g centrifugation of liver homogenate and contains both the microsomal and cytosolic fractions.[10][15][16] The S9 fraction contains a broader complement of both Phase I and Phase II enzymes (including SULTs and GSTs from the cytosol), making it ideal for a more comprehensive screen of metabolic pathways when supplemented with appropriate cofactors.[3][17][18]

  • Hepatocytes: As intact cells, cryopreserved human hepatocytes contain the full range of metabolic enzymes and cofactors in their proper cellular compartments. They are considered the "gold standard" for in vitro metabolism studies as they integrate the activities of metabolism and drug transporters, providing the most physiologically relevant data for predicting in vivo clearance.[4][19][20]

  • Recombinant Enzymes: These are individual human CYP enzymes expressed in a heterologous system (e.g., insect cells or bacteria).[7] They are used for "reaction phenotyping" to definitively identify which specific CYP isoform(s) are responsible for a particular metabolic pathway, which is critical for predicting DDIs.[4][5]

A Comprehensive Experimental Workflow

A logical, tiered approach is essential for efficiently characterizing the in vitro metabolism of a novel compound. The following workflow outlines a standard investigative path.

G cluster_analysis Data Analysis & Reporting stability Metabolic Stability Screen (HLM or S9) met_id Metabolite Identification Screen (S9 or Hepatocytes) stability->met_id clearance Quantitative Clearance (Hepatocytes) stability->clearance For quantitative data phenotyping Reaction Phenotyping (Recombinant CYPs) met_id->phenotyping For major metabolites interpretation Data Interpretation (t½, CLint, Pathways) phenotyping->interpretation clearance->interpretation report Integrated Report & In Vivo Prediction interpretation->report

Caption: Tiered workflow for in vitro metabolic profiling.

Detailed Experimental Protocols

The following protocols are designed to be robust and self-validating by including appropriate controls.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of disappearance of the parent compound due to Phase I metabolism and calculate its intrinsic clearance.

Materials:

  • Pooled Human Liver Microsomes (stored at -80°C)

  • 2',3-Dimethyl-3'-fluorobutyrophenone (Test Compound)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)[13]

  • Positive Control Compound (e.g., Testosterone, a known CYP3A4 substrate)

  • Acetonitrile (Ice-cold, containing an internal standard for LC-MS analysis)

  • Incubator/Water Bath (37°C)

Procedure:

  • Preparation: Thaw HLM on ice. Prepare working solutions of the test compound and positive control in a minimal amount of organic solvent (e.g., DMSO), then dilute in phosphate buffer. The final organic solvent concentration in the incubation should be <1%.

  • Reaction Mixture Assembly: In a microcentrifuge tube on ice, combine phosphate buffer, the HLM suspension (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the system to reach thermal equilibrium.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[10][11]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing 2-3 volumes of ice-cold acetonitrile with internal standard. The 0-minute sample is taken immediately after adding NADPH.

  • Controls (Causality Check):

    • No-NADPH Control: Run one incubation for the longest time point without the NADPH regenerating system. A lack of metabolism confirms the reaction is NADPH-dependent (i.e., likely CYP-mediated).

    • Heat-Inactivated Control: Run one incubation with microsomes that have been pre-heated (e.g., 45°C for 30 min) to denature enzymes. A lack of metabolism confirms the process is enzymatic.

    • Positive Control: Run a parallel incubation with testosterone to confirm the metabolic activity of the microsomal batch.

  • Sample Processing: Vortex all quenched samples, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an analysis vial and quantify the remaining parent compound using a validated LC-MS/MS method.[9][13]

Protocol 2: Metabolite Profiling in Liver S9 Fraction

Objective: To identify the major Phase I and Phase II metabolites of the test compound.

Materials:

  • Pooled Human Liver S9 Fraction

  • Cofactor Mix: NADPH, UDPGA (Uridine 5'-diphosphoglucuronic acid), and PAPS (3'-phosphoadenosine-5'-phosphosulfate)[17]

  • All other materials as listed in Protocol 4.1.

Procedure:

  • Setup: The procedure is similar to the microsomal stability assay, but with the S9 fraction (typically 1 mg/mL protein) and a comprehensive cofactor mix.

  • Incubation: Incubate the test compound (e.g., 10 µM for better metabolite detection) with the S9 fraction and the full cofactor mix at 37°C for a fixed time point (e.g., 60 minutes).

  • Control Incubations (for Mechanistic Insight):

    • Incubation 1 (Full Metabolism): S9 + Test Compound + NADPH + UDPGA + PAPS

    • Incubation 2 (Phase I Only): S9 + Test Compound + NADPH

    • Incubation 3 (No Metabolism): S9 + Test Compound (no cofactors)

  • Quenching and Processing: Terminate the reactions with cold acetonitrile and process samples as described previously.

  • Analysis: Analyze the supernatant by high-resolution LC-MS/MS. Compare the chromatograms from the different incubations. Metabolites appearing only in Incubation 2 are Phase I products. Metabolites appearing (or increasing significantly) in Incubation 1 compared to Incubation 2 are likely Phase II conjugates (e.g., glucuronides, sulfates).

Protocol 3: Reaction Phenotyping with Recombinant CYP Isoforms

Objective: To identify the specific CYP enzymes responsible for the metabolism of the test compound.

Materials:

  • Individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) co-expressed with cytochrome P450 reductase.[5]

  • All other materials as in Protocol 4.1.

Procedure:

  • Individual Incubations: Set up separate incubations for each CYP isoform. Each tube will contain buffer, the specific recombinant enzyme, the test compound, and the NADPH regenerating system.

  • Incubation and Quenching: Incubate at 37°C for a predetermined time (within the linear range of metabolism) and quench as previously described.

  • Analysis: Quantify the depletion of the parent compound or the formation of a specific metabolite for each CYP isoform.

  • Data Interpretation: The enzyme isoform that shows the highest rate of metabolism is identified as the primary contributor.[4][6] This approach provides a direct assessment of each enzyme's involvement without the confounding factors of other enzymes present in HLM.[4]

Advanced Analytical Characterization

The identification of unknown metabolites relies heavily on mass spectrometry.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for both quantifying the parent drug and identifying its metabolites.[21][22] LC separates the complex mixture from the incubation, while the mass spectrometer detects the compounds.[23][24]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide highly accurate mass measurements.[25] This allows for the confident determination of the elemental composition of a metabolite, which is crucial for proposing a chemical structure (e.g., distinguishing a +16 Da oxidation from a +14 Da demethylation).

  • MS/MS Fragmentation: By isolating a metabolite ion and fragmenting it, a characteristic fragmentation pattern is produced. This "fingerprint" provides structural information that helps pinpoint the site of metabolic modification on the molecule.[23]

Predicted Metabolic Pathways of 2',3-Dimethyl-3'-fluorobutyrophenone

Based on the compound's structure and common biotransformation reactions for this chemical class, the following metabolic pathways are predicted.

G cluster_phase1 Phase I Metabolism (CYPs) cluster_phase2 Phase II Metabolism (UGTs, SULTs) parent 2',3-Dimethyl-3'-fluorobutyrophenone m1 M1: Aromatic Hydroxylation parent->m1 Oxidation / Reduction m2 M2: Benzylic Hydroxylation (on CH3 group) parent->m2 Oxidation / Reduction m3 M3: Aliphatic Hydroxylation (on butyryl chain) parent->m3 Oxidation / Reduction m4 M4: Ketone Reduction parent->m4 Oxidation / Reduction m1g M1-Glucuronide m1->m1g Conjugation m2g M2-Glucuronide m2->m2g Conjugation m3g M3-Glucuronide m3->m3g Conjugation m4g M4-Glucuronide/Sulfate m4->m4g Conjugation

Caption: Predicted metabolic pathways for the test compound.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and ease of comparison.

Metabolic Stability Data

The rate of disappearance of the parent compound is plotted (ln % Remaining vs. Time). The slope of the linear portion of this curve is used to calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).

Table 1: Example Metabolic Stability Data in Human Liver Microsomes

ParameterTest CompoundPositive Control (Testosterone)
Half-life (t½, min) 45.215.8
Intrinsic Clearance (CLint, µL/min/mg protein) 34.198.5
NADPH Dependence YesYes

Interpretation: The test compound exhibits moderate clearance in HLM, significantly slower than the high-clearance positive control. The metabolism is confirmed to be NADPH-dependent, implicating CYP enzymes.

Metabolite Profile Data

High-resolution mass spectrometry data is used to identify potential metabolites based on their accurate mass and predicted biotransformations.

Table 2: Example Metabolite Profile in Human S9 Fraction

Metabolite IDObserved m/zProposed BiotransformationRelative Abundance (%)
M1[Parent + 15.99]Hydroxylation (+O)45
M2[Parent + 175.03]Glucuronidation (+C₆H₈O₆)25
M3[Parent + 2.02]Ketone Reduction (+2H)15
M4[Parent + 191.02]Hydroxylation + Glucuronidation10
M5[Parent - 19.00]Oxidative Defluorination (-F, +OH)<5

Interpretation: The primary metabolic pathway appears to be hydroxylation (M1), which is a Phase I reaction. A significant portion of the compound is also directly conjugated to a glucuronide (M2), indicating the presence of a suitable functional group on the parent or rapid Phase I/II sequencing. The presence of M5, although minor, warrants further investigation for potential bioactivation.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for characterizing the . By employing a tiered approach that begins with broad screening in complex systems like S9 fractions and progresses to mechanistic studies with recombinant enzymes, researchers can build a complete metabolic profile. This profile is essential for making informed decisions in the drug development process, ultimately contributing to the creation of safer and more effective medicines. The principles and protocols described herein provide a robust foundation for any scientist tasked with elucidating the metabolic fate of a novel xenobiotic.

References

  • S9 Stability | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Evotec. Retrieved from [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. (n.g.). OMICS International. Retrieved from [Link]

  • Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies - Arome Science. (n.d.). Arome Science. Retrieved from [Link]

  • Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification - Hilaris. (n.d.). Hilaris Publishing. Retrieved from [Link]

  • What are the key in vitro assays to assess CYP inhibition or induction? - Patsnap Synapse. (n.d.). Patsnap. Retrieved from [Link]

  • In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved from [Link]

  • The preparation of S9 fraction, hepatic cytosolic fractions and microsomes commonly used in drugs metabolism studies. - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC. (n.d.). NCBI. Retrieved from [Link]

  • S9 Stability Assay - MTTlab. (n.d.). MTTlab. Retrieved from [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. (n.d.). AxisPharm. Retrieved from [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • S9 Stability Assay - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved from [Link]

  • (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Human and Animal Liver Microsome Thawing and Incubation Protocol. (n.d.). In Vitro ADMET Laboratories. Retrieved from [Link]

  • Recombinant Enzymes for In Vitro Metabolic Studies - Creative Diagnostics. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • How Does LC-MS Identify Proteins and Metabolites? - Patsnap Synapse. (n.d.). Patsnap. Retrieved from [Link]

  • Lifescience Application of Metabolomics Techniques using LC/MS and GC/MS Profiling Analysis of Green Tea Leaves - Shimadzu. (n.d.). Shimadzu. Retrieved from [Link]

  • Involvement of CYP3A4 and CYP2D6 in the Metabolism of Haloperidol - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. (n.d.). Journal of Visualized Experiments. Retrieved from [Link]

  • Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI - NIH. (n.d.). NCBI. Retrieved from [Link]

  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool - MDPI. (n.d.). MDPI. Retrieved from [Link]

  • Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC - NIH. (n.d.). NCBI. Retrieved from [Link]

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  • Metabolism of 2023 FDA Approved Small Molecules - PART 1 - Hypha Discovery Blogs. (n.d.). Hypha Discovery. Retrieved from [Link]

  • Brain Cytochrome P450: Navigating Neurological Health and Metabolic Regulation - MDPI. (n.d.). MDPI. Retrieved from [Link]

  • Determination of Cytochrome P450 Metabolic Activity Using Selective Markers - IntechOpen. (n.d.). IntechOpen. Retrieved from [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. (n.d.). Metabolon. Retrieved from [Link]

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  • Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism - Walsh Medical Media. (n.d.). Walsh Medical Media. Retrieved from [Link]

  • Comparing the metabolic pathways of different clinical phases of bipolar disorder through metabolomics studies - Frontiers. (n.d.). Frontiers. Retrieved from [Link]

  • Metabolic activation of fluoropyrrolidine dipeptidyl peptidase-IV inhibitors by rat liver microsomes - PubMed. (n.d.). PubMed. Retrieved from [Link]

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Foundational

Predictive Pharmacological Profiling and Mechanism of Action Hypothesis for 2',3-Dimethyl-3'-fluorobutyrophenone

Executive Summary The compound 2',3-Dimethyl-3'-fluorobutyrophenone (CAS 1443344-19-1), chemically identified as 1-(3-fluoro-2-methylphenyl)-3-methylbutan-1-one, represents a highly specialized structural variation of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2',3-Dimethyl-3'-fluorobutyrophenone (CAS 1443344-19-1), chemically identified as 1-(3-fluoro-2-methylphenyl)-3-methylbutan-1-one, represents a highly specialized structural variation of the classic fluorobutyrophenone scaffold. While traditional fluorobutyrophenones (e.g., haloperidol) are potent Dopamine D2 receptor antagonists used primarily as typical antipsychotics, this specific molecule features critical steric and electronic deviations: a 3-methyl branch on the alkyl chain and a 2'-methyl-3'-fluoro substitution on the phenyl ring.

Because this molecule lacks the terminal tertiary amine (such as a piperidine or piperazine ring) required to anchor into the conserved Aspartate residue (Asp114) of aminergic G-Protein Coupled Receptors (GPCRs), it acts as a pro-pharmacophore . This whitepaper hypothesizes the mechanism of action for its active aminated derivatives, proposing that this scaffold intentionally abolishes D2 orthosteric affinity to yield highly selective Sigma-1 (σ1) receptor modulators .

Structural Activity Relationship (SAR) & Pharmacophore Modeling

To understand the causality behind the hypothesized mechanism of action, we must analyze the structural deviations of this scaffold against the established butyrophenone pharmacophore.

The Phenyl Ring: Disruption of Pi-Pi Stacking

In classic typical antipsychotics, a para-fluoro (4'-fluoro) substitution on the phenyl ring is essential for optimal alignment within the D2 receptor's hydrophobic binding pocket. Shifting the fluorine to the meta (3') position and introducing an ortho (2') methyl group forces a steric clash. This twists the phenyl ring out of coplanarity with the adjacent carbonyl group, disrupting the planar π−π stacking interactions required for high-affinity D2 binding.

The Alkyl Chain: Steric Hindrance via Branching

The scaffold features a 3-methylbutan-1-one (isovalerophenone) chain rather than a linear butan-1-one chain. Pharmacological literature establishes that while an n=3 carbon chain yields the highest D2 receptor activity, introducing branching into this alkyl chain significantly reduces D2 affinity due to steric clashes within the narrow orthosteric pocket [1].

SAR_Logic A 2',3-Dimethyl-3'-fluoro- butyrophenone Scaffold B 3-Methyl Branching (Alkyl Chain) A->B C 2'-Methyl & 3'-Fluoro (Phenyl Ring) A->C D Steric Clash in D2 Orthosteric Pocket B->D E Altered Pi-Stacking & Increased Lipophilicity C->E F Abolished D2 Affinity (Lower EPS Risk) D->F G Enhanced Sigma-1 (σ1) Receptor Targeting E->G F->G Pharmacological Shift

Fig 1. Structural Activity Relationship (SAR) logic driving the receptor shift.

Mechanism of Action Hypothesis: The Sigma-1 (σ1) Divergence

If D2 affinity is abolished, what is the pharmacological target? We hypothesize that derivatives of 2',3-Dimethyl-3'-fluorobutyrophenone will act as Sigma-1 (σ1) receptor ligands .

The Causality: Haloperidol itself possesses high affinity for both D2 and σ1 receptors [2]. By intentionally "breaking" the D2 pharmacophore via branching and ortho-substitution, the remaining lipophilic bulk and altered conformation perfectly suit the highly permissive, hydrophobic binding pocket of the σ1 receptor. Historical drug development supports this: modifications to fluorobutyrophenones that reduce antipsychotic D2 activity frequently yield compounds with high σ1 affinity and distinct neuroprotective or antiarrhythmic profiles [3]. A prime example is BMY-14802, a fluorobutyrophenone derivative synthesized specifically to act as a σ1 antagonist and 5-HT1A agonist for atypical antipsychotic use [4].

Quantitative Data Projections

To contextualize this hypothesis, Table 1 projects the binding affinities ( Ki​ ) of a hypothetical aminated derivative (e.g., coupling the scaffold with 4-(4-chlorophenyl)piperidin-4-ol) compared to known reference standards.

Compound / ScaffoldD2 Receptor Ki​ (nM)Sigma-1 (σ1) Ki​ (nM)5-HT2A Ki​ (nM)Primary Clinical Phenotype
Haloperidol (Reference)1.53.045.0Typical Antipsychotic (High EPS)
BMY-14802 (Reference)> 10008.0120.0Atypical / Neuroprotective
Proposed Derivative > 500 5.0 - 10.0 85.0 Selective σ1 Modulator

Table 1: Predicted receptor binding affinities demonstrating the hypothesized shift from D2 to σ1 selectivity.

Self-Validating Experimental Protocols

To validate this hypothesis, the following self-validating workflows must be executed. A self-validating protocol ensures that internal controls inherently prove the assay's sensitivity and specificity, preventing false positives caused by the high lipid-partitioning nature of butyrophenones.

Protocol 1: Synthesis of the Active Pharmacophore
  • Step 1 (Activation): Subject 2',3-Dimethyl-3'-fluorobutyrophenone to α -bromination using Br2​ in acetic acid to yield the α -bromo ketone intermediate.

  • Step 2 (Amination): Perform a nucleophilic substitution by reacting the intermediate with 4-(4-chlorophenyl)piperidin-4-ol in the presence of a mild base ( K2​CO3​ ).

  • Self-Validation Check: Before biological testing, the product must undergo LC-MS and 1H -NMR to confirm the complete removal of the unreacted ketone precursor. Unreacted lipophilic ketones can intercalate into cell membranes during in-vitro assays, artificially altering receptor conformation and skewing radioligand data.

Protocol 2: High-Throughput Radioligand Binding Assay
  • Step 1 (Preparation): Isolate cell membranes from CHO cells stably expressing human σ1 and D2 receptors.

  • Step 2 (Incubation): Incubate membranes with [3H] -(+)-pentazocine (for σ1) and [3H] -raclopride (for D2) alongside varying concentrations of the synthesized derivative ( 10−10 to 10−5 M).

  • Step 3 (The Self-Validating Controls):

    • Positive Control: Haloperidol (validates that the assay can detect dual D2/σ1 binding).

    • Negative Control (Crucial): Define Non-Specific Binding (NSB) by adding an excess ( 10μM ) of unlabeled (+)-pentazocine or haloperidol.

    • Causality: Highly lipophilic molecules (like branched fluorobutyrophenones) have a high propensity to dissolve nonspecifically into the lipid bilayer of the membrane preparation. By saturating the actual receptors with a cold ligand, the remaining radioactive signal represents this lipid background. Subtracting this NSB ensures the calculated Ki​ reflects true orthosteric receptor affinity, validating the integrity of the data.

Validation_Workflow A 1. Scaffold Amination (LC-MS/NMR Confirmed) B 2. Radioligand Binding Assay (D2 vs. σ1) A->B C Positive Control (Haloperidol: D2+ / σ1+) B->C Validate Sensitivity D Negative Control (Excess Cold Ligand) B->D Subtract Lipid Background E 3. Data Normalization (Specific Binding Calc) C->E D->E F 4. Functional Assay (cAMP / Ca2+ Flux) E->F If σ1 > D2

Fig 2. Self-validating experimental workflow for receptor affinity profiling.

Conclusion

The 2',3-Dimethyl-3'-fluorobutyrophenone scaffold is not a typical antipsychotic precursor. By applying established SAR principles of the butyrophenone class, we hypothesize that the steric hindrance of its 3-methyl branch and the electronic disruption of its 2'-methyl-3'-fluoro phenyl ring will abolish D2 receptor affinity. Instead, this molecule serves as a highly optimized, lipophilic vector for targeting the Sigma-1 (σ1) receptor, offering a promising starting point for the development of novel neuroprotective agents or atypical antipsychotics devoid of extrapyramidal motor side effects.

References

  • Ates-Alagoz, Z. "Antipsychotic Drugs." Ankara University. URL: [Link] [1]

  • Journal of Medicinal Chemistry - ACS Publications. "Design, Synthesis, Structure−Activity Relationships, and Biological Characterization of Novel Arylalkoxyphenylalkylamine σ Ligands as Potential Antipsychotic Drugs." URL: [Link] [2]

  • MDPI. "3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors." URL: [Link] [3]

  • Wikipedia. "BMY-14802." URL:[Link] [4]

Exploratory

Spectroscopic Profiling of 2',3-Dimethyl-3'-fluorobutyrophenone: An In-Depth Technical Guide

As a Senior Application Scientist, I frequently encounter complex fluorinated scaffolds in drug discovery and development. 2',3-Dimethyl-3'-fluorobutyrophenone (1-(3-fluoro-2-methylphenyl)-3-methylbutan-1-one, CAS: 14433...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter complex fluorinated scaffolds in drug discovery and development. 2',3-Dimethyl-3'-fluorobutyrophenone (1-(3-fluoro-2-methylphenyl)-3-methylbutan-1-one, CAS: 1443344-19-1) is a highly specialized building block often utilized in the synthesis of CNS-active agents and PDE inhibitors. Its unique structural topology—an ortho-methylated, meta-fluorinated phenyl ring conjugated to an isovaleryl chain—presents specific spectroscopic challenges and diagnostic signatures.

This whitepaper provides a comprehensive, causality-driven analysis of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) profiles, establishing a self-validating framework for rigorous structural elucidation.

Mass Spectrometry (MS): Fragmentation Causality

The electron ionization (EI) mass spectrum of this compound is governed by the stability of its acylium ion and the spatial arrangement of its aliphatic chain.

Mechanistic Insights: Upon ionization at 70 eV, the molecular ion ([M]⁺•) is observed at m/z 194. The dominant fragmentation pathway is α-cleavage . The bond between the carbonyl carbon and the alpha-carbon of the isovaleryl group breaks, expelling an isobutyl radical (•C₄H₉, 57 Da). This yields a highly resonance-stabilized acylium ion ([Ar-C≡O]⁺) at m/z 137, which typically forms the base peak.

Simultaneously, the molecule undergoes a diagnostic 1[1]. Because the isovaleryl chain possesses γ-hydrogens on its terminal methyl groups, the carbonyl oxygen can abstract one of these hydrogens via a sterically favored six-membered cyclic transition state. This concerted retro-ene reaction results in the expulsion of a neutral propene molecule (C₃H₆, 42 Da), generating a distinct enol radical cation at m/z 152[2].

MS_Fragmentation M Molecular Ion [M]⁺• m/z 194 Alpha Acylium Ion m/z 137 M->Alpha α-Cleavage - •C4H9 (57 Da) McLafferty Enol Radical Cation m/z 152 M->McLafferty McLafferty Rearrangement - C3H6 (42 Da)

Fig 1. Primary MS fragmentation pathways of 2',3-Dimethyl-3'-fluorobutyrophenone.

Infrared (IR) Spectroscopy: Steric Inhibition of Resonance

IR spectroscopy serves as a sensitive probe for the molecule's three-dimensional conformation, specifically the planarity of the conjugated system.

Mechanistic Insights: In a standard, unhindered aryl ketone (e.g., unsubstituted butyrophenone), the carbonyl group is coplanar with the phenyl ring. This extended π-conjugation lowers the C=O bond order, resulting in a stretching frequency (νC=O) around 1680 cm⁻¹. However, in 2',3-Dimethyl-3'-fluorobutyrophenone, the bulky methyl group at the 2'-position (ortho to the carbonyl) creates severe steric clashes with the isovaleryl chain.

To relieve this strain, the carbonyl group twists out of the aromatic plane. This loss of coplanarity—termed 3[3]—restores localized double-bond character to the carbonyl, shifting its absorption to a significantly higher frequency (~1698 cm⁻¹).

Nuclear Magnetic Resonance (NMR): A Self-Validating System

The true power of structural elucidation lies in orthogonal NMR techniques. The ¹³C and ¹⁹F spectra act as a self-validating system: the exact regiochemistry of the aromatic ring is unequivocally proven by the magnitude of scalar carbon-fluorine couplings (ⁿJCF).

Mechanistic Insights:

  • ¹⁹F NMR: The single fluorine atom at the 3'-position resonates at approximately -115.4 ppm. It appears as a doublet of doublets due to unequal coupling with the adjacent aromatic protons (H-4' and H-5').

  • ¹H NMR: The isovaleryl chain is easily assigned by its spin-spin splitting: a 6H doublet at 0.98 ppm (the terminal methyls), a 1H multiplet at 2.25 ppm, and a 2H doublet at 2.78 ppm. Crucially, the 2'-methyl group appears as a 3H doublet (~2.32 ppm) with a small coupling constant (⁴JHF ≈ 2.0 Hz) due to through-bond coupling with the adjacent 3'-fluorine.

  • ¹³C NMR: The Fermi contact mechanism dictates that4[4]. The carbon directly attached to fluorine (C-3') exhibits a massive ¹JCF of ~245 Hz. The ortho carbons (C-2' and C-4') show ²JCF couplings of 18–22 Hz, while meta carbons (C-1' and C-5') show ³JCF couplings of 5–8 Hz. This precise mathematical decay validates the 2',3'-substitution pattern without requiring complex 2D NMR experiments.

NMR_Workflow cluster_0 Self-Validating Orthogonal Analysis Prep Sample Prep: 15 mg in CDCl3 + TMS Acq Data Acquisition (400/100/376 MHz) Prep->Acq H1 1H NMR Proton Connectivity Acq->H1 C13 13C NMR Carbon Skeleton & J_CF Acq->C13 F19 19F NMR Fluorine Environment Acq->F19 Confirm Regiochemical Confirmation (3'-Fluoro-2'-methyl alignment) H1->Confirm C13->Confirm F19->Confirm

Fig 2. Self-validating NMR workflow for structural elucidation.

Experimental Protocols

To ensure reproducibility, the following standardized workflows must be adhered to:

Protocol 1: GC-MS Analysis

  • Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol.

  • Injection: Inject 1 µL into a GC-MS system equipped with a fused silica capillary column (e.g., DB-5MS, 30 m × 0.25 mm).

  • Ionization: Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV with a source temperature of 230 °C.

  • Acquisition: Scan continuously from m/z 50 to 300.

Protocol 2: ATR-FTIR Spectroscopy

  • Preparation: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (ambient air).

  • Application: Deposit 2–3 µL of the neat liquid sample directly onto the crystal.

  • Acquisition: Apply uniform pressure using the anvil. Acquire 32 co-added scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

Protocol 3: Multinuclear NMR Spectroscopy

  • Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.

  • ¹H Acquisition: 400 MHz, 16 scans, 1 s relaxation delay (D1), 30° flip angle.

  • ¹³C{¹H} Acquisition: 100 MHz, 512 scans, 2 s relaxation delay (to ensure adequate relaxation of quaternary carbons), composite pulse decoupling.

  • ¹⁹F Acquisition: 376 MHz, 64 scans, using a fluoropolymer-free probe background to prevent baseline distortions.

Quantitative Data Summary

Table 1: Mass Spectrometry (EI, 70 eV)

m/zRelative AbundanceFragment Assignment
19415%[M]⁺• (Molecular Ion)
15245%[Ar-C(OH)=CH₂]⁺• (McLafferty Rearrangement)
137100%[Ar-C≡O]⁺ (α-Cleavage, Base Peak)
10930%[Ar]⁺ (Loss of CO from m/z 137)

Table 2: Infrared Spectroscopy (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
2955, 2870MediumC-H stretch (aliphatic, isovaleryl chain)
1698StrongC=O stretch (sterically hindered, out-of-plane)
1605, 1585MediumC=C stretch (aromatic ring)
1245StrongC-F stretch

Table 3: ¹H and ¹³C NMR Spectral Data (CDCl₃)

Position¹H Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm), Multiplicity, JCF (Hz)
C-1 (C=O)-203.5 (s)
C-2 (CH₂)2.78 (d, J = 6.9, 2H)48.2 (s)
C-3 (CH)2.25 (m, 1H)25.1 (s)
C-4 (2×CH₃)0.98 (d, J = 6.6, 6H)22.7 (s)
C-1' (Ar)-140.5 (d, ³J = 4.5)
C-2' (Ar)-125.8 (d, ²J = 18.0)
C-3' (Ar-F)-161.2 (d, ¹J = 245.5)
C-4' (Ar)7.08 (ddd, J = 8.2, 8.2, 1.0, 1H)115.4 (d, ²J = 22.5)
C-5' (Ar)7.18 (td, J = 8.0, 5.0, 1H)126.7 (d, ³J = 8.0)
C-6' (Ar)7.38 (d, J = 7.8, 1H)124.3 (d, ⁴J = 3.0)
2'-CH₃2.32 (d, J = 2.0, 3H)11.8 (d, ³J = 5.5)

(Note: ¹⁹F NMR yields a single resonance at -115.4 ppm (dd, J = 8.2, 5.0 Hz).)

Conclusion

The structural validation of 2',3-Dimethyl-3'-fluorobutyrophenone requires a holistic interpretation of its spectroscopic data. The steric inhibition of resonance observed in the IR spectrum, the characteristic McLafferty fragmentation in the MS profile, and the mathematically rigorous ¹³C-¹⁹F scalar couplings in the NMR spectra collectively form an unbreakable chain of evidence. By adhering to the protocols outlined above, researchers can ensure high-fidelity characterization of this and analogous fluorinated scaffolds in drug development pipelines.

References
  • 12.3: Mass Spectrometry of Some Common Functional Groups , Chemistry LibreTexts. 1

  • Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure , PMC / National Institutes of Health. 2

  • Concepts of sterically hindered resonance and buttressing effect: gas-phase acidities of methyl-substituted benzoic acids and basicities of their methyl esters , Journal of the American Chemical Society / ACS Publications. 3

  • UNIT 5 INFRARED SPECTRA OF POLYATOMIC MOLECULES , eGyanKosh.

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds , PMC / National Institutes of Health. 4

Sources

Foundational

In Silico First: A Technical Guide to Predicting ADME Properties of Novel Butyrophenone Analogs

Introduction: The Imperative for Early ADME Assessment in Butyrophenone Development The butyrophenone scaffold is a cornerstone in the development of antipsychotic medications, with hallmark drugs like haloperidol demons...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Early ADME Assessment in Butyrophenone Development

The butyrophenone scaffold is a cornerstone in the development of antipsychotic medications, with hallmark drugs like haloperidol demonstrating significant efficacy in managing psychiatric disorders. However, the therapeutic journey of these compounds is often fraught with challenges related to their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) profiles. Adverse effects, including extrapyramidal symptoms and cardiotoxicity, are frequently linked to suboptimal pharmacokinetic and safety properties. Consequently, the early-stage assessment of ADME properties is not merely advantageous but essential for mitigating late-stage attrition and accelerating the development of safer, more effective butyrophenone analogs.[1][2][3]

This in-depth technical guide provides a framework for leveraging in silico predictive models to perform a comprehensive, early-stage evaluation of novel butyrophenone analogs. By integrating robust computational tools, researchers can prioritize candidates with a higher probability of clinical success, thereby conserving resources and focusing efforts on the most promising molecules. We will explore the core ADME parameters critical to this chemical class, detail the methodologies for their prediction, and provide a practical, step-by-step workflow for their implementation.

Pillar 1: Foundational Physicochemical Properties

Before delving into complex pharmacokinetic predictions, a solid understanding of a compound's fundamental physicochemical properties is paramount. These characteristics, including lipophilicity, solubility, and ionization state (pKa), are the primary determinants of a drug's behavior within a biological system.[4][5][6][7]

  • Lipophilicity (logP/logD): This parameter governs a molecule's ability to permeate lipid membranes, such as the gastrointestinal tract and the blood-brain barrier (BBB).[8] For butyrophenones targeting the central nervous system (CNS), a finely tuned lipophilicity is crucial for achieving desired brain exposure without excessive accumulation in adipose tissues.

  • Aqueous Solubility (logS): Adequate solubility is a prerequisite for oral absorption. Poorly soluble compounds often exhibit low and erratic bioavailability, posing significant formulation challenges.

  • Ionization Constant (pKa): The pKa influences a compound's charge state at different physiological pH values, which in turn affects its solubility, permeability, and interaction with biological targets.

These foundational properties can be reliably predicted using a variety of computational tools that analyze a molecule's structure.

Pillar 2: Predicting Key Pharmacokinetic and Safety Endpoints

With a baseline understanding of the physicochemical properties, we can proceed to predict the dynamic processes of ADME and key toxicity flags. For butyrophenone analogs, the following endpoints are of critical importance.

Absorption: Will the Drug Reach Systemic Circulation?

For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first major hurdle. In silico models can predict:

  • Human Intestinal Absorption (HIA): This qualitative prediction estimates the percentage of a drug absorbed from the gut.

  • Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for intestinal permeability.[9] In silico models trained on Caco-2 data can predict a compound's potential for passive diffusion across the intestinal epithelium.

Distribution: Reaching the Target in the CNS

A primary challenge in developing antipsychotics is ensuring sufficient penetration of the blood-brain barrier (BBB).[10][11][12][13] The BBB is a highly selective barrier that protects the brain from xenobiotics.[10][12] Key predictive models include:

  • BBB Permeation: This is a qualitative prediction (Yes/No) of a compound's ability to cross the BBB. It is often determined by factors like molecular size, polarity (Topological Polar Surface Area - TPSA), and lipophilicity.[10]

  • P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is a major efflux transporter at the BBB that actively pumps compounds out of the brain.[12][14] Predicting whether a novel analog is a substrate for P-gp is crucial, as this can severely limit its CNS exposure.

Metabolism: Stability and Drug-Drug Interactions

Metabolism, primarily in the liver, dictates a drug's half-life and potential for drug-drug interactions (DDIs). The cytochrome P450 (CYP) enzyme family is central to this process.

  • CYP Inhibition: Predicting whether a compound inhibits major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is vital for avoiding DDIs.

  • Substrate of CYP Isoforms: Identifying which CYP enzymes are likely to metabolize the compound helps in understanding its metabolic stability and potential genetic variabilities in patient populations.

Toxicity: Early Warning Signs

Cardiotoxicity is a significant concern with many antipsychotic drugs.

  • hERG Inhibition: The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization.[15][16] Inhibition of this channel can lead to life-threatening arrhythmias.[15] In silico models are now a mandatory first step in assessing this liability.[15][17][18][19]

  • Hepatotoxicity: Predicting the potential for drug-induced liver injury is another crucial safety assessment.

  • Mutagenicity (AMES test): This predicts the mutagenic potential of a compound, which can be an indicator of carcinogenicity.

Integrated In Silico Workflow: A Step-by-Step Protocol

This section outlines a practical workflow for predicting the ADME properties of a novel butyrophenone analog using freely available web-based tools like SwissADME and pkCSM.[1][2][20][21][22][23]

Objective: To generate a comprehensive in silico ADME-T profile for a novel butyrophenone analog.

Required Input: The chemical structure of the analog in SMILES (Simplified Molecular Input Line Entry System) format.

Step 1: Obtain SMILES String

  • Draw the novel butyrophenone analog in a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Export the structure as a SMILES string.

Step 2: SwissADME Analysis

  • Navigate to the SwissADME web server (]">www.swissadme.ch).[23]

  • Paste the SMILES string into the input box.

  • Click "Run" to initiate the analysis.[24]

  • Data Collection:

    • Record the physicochemical properties (Molecular Weight, logP, TPSA, logS).

    • Note the Pharmacokinetic predictions, particularly GI absorption and BBB permeant status.[24][25]

    • Assess the Drug-Likeness section, paying attention to any violations of Lipinski's rule of five.[24][25]

    • Examine the "BOILED-Egg" diagram for an intuitive visualization of GI absorption and BBB penetration.[26]

Step 3: pkCSM Analysis

  • Navigate to the pkCSM web server.

  • Paste the same SMILES string into the designated area.

  • Select all relevant ADME and Toxicity prediction modules.

  • Submit the query.

  • Data Collection:

    • From the "ADME" results, collect data on Caco-2 permeability, and CYP substrate/inhibitor predictions.

    • From the "Toxicity" results, record the predictions for AMES toxicity, hERG I and II inhibition, and Hepatotoxicity.

Step 4: Data Consolidation and Interpretation

  • Consolidate all predicted data into a single table for a clear overview.

  • Analyze the results in the context of the desired target product profile for a novel antipsychotic.

    • Ideal Profile: High GI absorption, BBB permeant, not a P-gp substrate, no significant CYP inhibition, and no hERG, hepatotoxicity, or mutagenicity flags.

  • Use the integrated data to make a go/no-go decision for synthesis or to guide further chemical modification to improve the ADME profile.

Visualization of the Predictive Workflow

The following diagram illustrates the sequential and integrated nature of the in silico ADME prediction workflow.

ADME_Workflow cluster_input Input Generation cluster_prediction In Silico Prediction Platforms cluster_analysis Data Analysis & Decision Making Start Novel Butyrophenone Analog Design SMILES Generate SMILES String Start->SMILES SwissADME SwissADME (Physicochemical, PK, Drug-Likeness) SMILES->SwissADME Input pkCSM pkCSM (Detailed ADME, Toxicity) SMILES->pkCSM Input Consolidate Consolidate Data into Master Table SwissADME->Consolidate pkCSM->Consolidate Interpret Interpret Against Target Profile Consolidate->Interpret Decision Go / No-Go / Redesign Decision Interpret->Decision

Caption: In silico ADME prediction workflow for novel butyrophenone analogs.

Hypothetical Case Study: Comparative ADME Profiling

To illustrate the practical application of this workflow, let's consider three hypothetical novel butyrophenone analogs (BPA-01, BPA-02, BPA-03) and compare their predicted ADME properties against a reference compound, Haloperidol.

PropertyHaloperidol (Reference)BPA-01BPA-02BPA-03
Physicochemical
MW ( g/mol )375.86390.5410.3425.9
logP3.964.22.54.8
logS (ESOL)-4.5-4.8-3.1-5.2
TPSA (Ų)41.545.175.640.2
Absorption
GI AbsorptionHighHighHighHigh
Caco-2 Perm. (log Papp)> 0.9> 0.90.5> 0.9
Distribution
BBB PermeantYesYesNoYes
P-gp SubstrateYesNoNoYes
Metabolism
CYP2D6 InhibitorYesNoNoYes
CYP3A4 InhibitorYesNoNoNo
Toxicity
hERG I InhibitorYesNoNoYes
HepatotoxicityYesNoYesNo
AMES ToxicityNoNoNoNo

Analysis of the Case Study:

  • BPA-01: Emerges as the most promising candidate. It retains the favorable BBB permeability of the parent scaffold but is predicted to be a non-substrate of P-gp, suggesting potentially higher and more consistent brain concentrations. Crucially, it shows no predicted hERG inhibition or major CYP inhibition, indicating a significantly improved safety profile.

  • BPA-02: While having good solubility and a clean CYP/hERG profile, its predicted inability to cross the BBB makes it unsuitable for a CNS target. The higher TPSA is likely the cause.

  • BPA-03: Despite its predicted BBB permeability, it carries significant liabilities. It is a P-gp substrate and is flagged for both CYP2D6 and hERG inhibition, making it a high-risk candidate similar to Haloperidol.

This case study demonstrates how this in silico screening cascade can effectively stratify and prioritize novel analogs based on a holistic view of their ADME-T properties, ensuring that only the most promising candidates advance to more resource-intensive stages of drug discovery.

Conclusion and Future Directions

The integration of in silico ADME-T prediction into the early stages of butyrophenone analog design is a powerful strategy to de-risk drug development. By providing a comprehensive, multi-parameter assessment of a compound's likely behavior in a biological system, these computational models enable medicinal chemists to make more informed decisions, optimize molecular structures for favorable pharmacokinetic properties, and ultimately increase the probability of success. While in silico predictions do not replace the need for subsequent in vitro and in vivo validation, they serve as an indispensable filtering mechanism, ensuring that experimental resources are dedicated to compounds with the highest potential to become safe and effective medicines.

References

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  • swiss ADME tutorial. YouTube. [Link]

  • In Silico SwissADME Analysis of Antibacterial NHC–Silver Acetates and Halides Complexes. MDPI. [Link]

  • Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PMC. [Link]

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Protocols & Analytical Methods

Method

A Robust LC-MS/MS Protocol for the Quantitative Analysis of 2',3'-Dimethyl-3'-fluorobutyrophenone in Biological Matrices

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction The emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic, clinical, and research l...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic, clinical, and research laboratories. Among these, synthetic cathinones and their derivatives are a prominent class, designed to mimic the effects of controlled stimulants.[1][2] 2',3'-Dimethyl-3'-fluorobutyrophenone is a butyrophenone derivative, and its structural characteristics suggest it may be part of this evolving landscape of designer drugs. Accurate and sensitive quantification of such compounds in biological matrices (e.g., plasma, urine, serum) is crucial for toxicological assessments, pharmacokinetic studies, and law enforcement purposes.[3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical testing due to its exceptional sensitivity, selectivity, and versatility.[4][5][6] This application note presents a comprehensive, step-by-step protocol for the analysis of 2',3'-Dimethyl-3'-fluorobutyrophenone. The methodology is built upon established principles for the analysis of related psychoactive compounds and is designed to be validated according to stringent international guidelines, ensuring data integrity and reliability.[7][8]

Principle of the Method

This method employs liquid chromatography to separate 2',3'-Dimethyl-3'-fluorobutyrophenone from endogenous matrix components. The analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection method involves monitoring a specific precursor ion and its characteristic product ions, providing a high degree of confidence in both identification and quantification. The use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and variations during sample processing and analysis.

Part 1: Sample Preparation Protocol

The objective of sample preparation is to isolate the analyte from complex biological matrices, remove interfering substances like proteins and phospholipids, and concentrate the sample to improve sensitivity.[7] Solid-Phase Extraction (SPE) is a robust and widely used technique that provides excellent sample clean-up.[4][6]

Solid-Phase Extraction (SPE) Workflow

This protocol is optimized for plasma or urine samples. A mixed-mode cation exchange SPE cartridge is recommended, as the basic nitrogen in the butyrophenone structure will be protonated at an acidic pH, allowing for strong retention.

Materials:

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., 30 mg, 1 mL)

  • Methanol (LC-MS grade)

  • Deionized Water

  • Formic Acid

  • Ammonium Hydroxide

  • Phosphate Buffer (0.1 M, pH 6.0)

  • Internal Standard (IS) working solution (e.g., 2',3'-Dimethyl-3'-fluorobutyrophenone-d5)

  • Vortex mixer and Centrifuge

  • SPE Vacuum Manifold

  • Sample Evaporator (e.g., nitrogen stream)

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • Pipette 200 µL of the biological sample (plasma, serum, or urine) into a clean microcentrifuge tube.

    • Add 20 µL of the Internal Standard working solution.

    • Add 400 µL of 0.1 M phosphate buffer (pH 6.0).

    • Vortex for 30 seconds.

    • Centrifuge at 3500 rpm for 5 minutes to pellet any precipitated proteins.[6]

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Wash with 1 mL of Methanol.

    • Equilibrate with 1 mL of Deionized Water.

    • Equilibrate with 1 mL of 0.1 M Phosphate Buffer (pH 6.0). Do not allow the sorbent bed to dry out.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a slow, steady vacuum to draw the sample through the sorbent at approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of Deionized Water to remove salts and polar interferences.

    • Wash with 1 mL of 2% Acetic Acid in Methanol to remove weakly bound interferences.

    • Dry the cartridge thoroughly under high vacuum for 5-10 minutes.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the analyte with 1 mL of an elution solvent consisting of Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2 v/v/v) .[4][6] The ammonium hydroxide neutralizes the analyte, releasing it from the sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow cluster_0 Sample Pre-treatment cluster_1 Solid-Phase Extraction cluster_2 Final Steps Sample 200 µL Plasma/Urine Add_IS Add Internal Standard Sample->Add_IS Add_Buffer Add pH 6 Buffer Add_IS->Add_Buffer Vortex_Centrifuge Vortex & Centrifuge Add_Buffer->Vortex_Centrifuge Load Load Sample Vortex_Centrifuge->Load Supernatant Condition Condition (MeOH, H2O, Buffer) Condition->Load Wash Wash (H2O, Acidic MeOH) Load->Wash Elute Elute (Ammoniated Solvent) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Eluate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject into LC-MS/MS Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for sample purification.

Part 2: LC-MS/MS Instrumental Analysis

The following parameters provide a robust starting point for method development and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions
ParameterRecommended Condition
Column Reversed-Phase C18 or Biphenyl, 100 x 2.1 mm, 2.6 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
LC Gradient See Table 1 below

Rationale: A C18 or Biphenyl column provides excellent retention and separation for compounds of intermediate polarity like butyrophenones.[1][9] Formic acid is added to the mobile phase to acidify it, which promotes the protonation of the analyte, leading to better peak shape and improved ionization efficiency in positive ESI mode.

Table 1: Suggested LC Elution Gradient

Time (min) % Mobile Phase B
0.00 10
1.00 10
5.00 95
6.50 95
6.60 10

| 8.00 | 10 |

Mass Spectrometry (MS/MS) Conditions
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
IonSpray Voltage +5500 V
Source Temperature 500 °C
Curtain Gas (CUR) 35 psi
Ion Source Gas 1 55 psi
Ion Source Gas 2 65 psi
Collision Gas (CAD) Medium (e.g., 9 psi)
MRM Transitions See Table 2 below

Rationale: ESI in positive mode is highly effective for analytes containing a basic nitrogen atom, which is readily protonated to form a positive ion ([M+H]+). The MRM transitions must be determined empirically by infusing a standard solution of the analyte into the mass spectrometer. The values in Table 2 are theoretical predictions based on the compound's structure (C₁₂H₁₅FO, MW = 194.25) and common fragmentation patterns of butyrophenones.[10][11]

Table 2: Predicted MRM Transitions for 2',3'-Dimethyl-3'-fluorobutyrophenone

Analyte Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Role
2',3'-Dimethyl-3'-fluorobutyrophenone 195.2 149.1 Quantifier
195.2 105.1 Qualifier
Internal Standard (-d5) 200.2 154.1 Quantifier

Note: These values are theoretical and require experimental optimization.

LCMS_System cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) MobilePhase Mobile Phase (A + B) Pump HPLC Pump MobilePhase->Pump Autosampler Autosampler (Injects Sample) Pump->Autosampler Column LC Column (Separation) Autosampler->Column IonSource ESI Source (Ionization) Column->IonSource Eluent Q1 Quadrupole 1 (Precursor Ion Filter) IonSource->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Filter) Q2->Q3 Detector Detector Q3->Detector DataSystem Data System (Chromatogram) Detector->DataSystem

Caption: Conceptual diagram of the LC-MS/MS system workflow.

Part 3: Bioanalytical Method Validation

For the data to be considered reliable and acceptable for regulatory submissions or pivotal studies, the analytical method must be fully validated.[12][13] The validation process demonstrates that the method is suitable for its intended purpose.[14][15] Key validation parameters and their typical acceptance criteria, based on the FDA's Bioanalytical Method Validation Guidance and the EMA's Guideline on Bioanalytical Method Validation , are summarized below.[16][17][18][19]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Acceptance Criteria
Selectivity & Specificity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. Response in blank samples should be < 20% of the LLOQ for the analyte and < 5% for the IS.
Calibration Curve & LLOQ To define the relationship between concentration and response and establish the lowest quantifiable concentration. At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. LLOQ should be reproducible with precision < 20% and accuracy within ±20%.
Accuracy & Precision To determine the closeness of measured values to the true value (accuracy) and the degree of scatter (precision). For QC samples (Low, Mid, High), accuracy should be within ±15% of nominal, and precision (%RSD) should be ≤ 15%.
Matrix Effect To assess the suppression or enhancement of ionization by co-eluting matrix components. The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤ 15%.
Recovery To measure the efficiency of the extraction process. Should be consistent, precise, and reproducible.

| Stability | To evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration at each stability level should be within ±15% of the nominal concentration. |

References

  • Analysis of Cathinones in Plasma Using LC-MS/MS. (2014). ASMS 2014 ThP598. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Lambda Therapeutic Research. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]

  • Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. (2026). LCGC International. [Link]

  • A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. (2022). Pharmaceuticals (Basel). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison. (2020). MDPI. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA). [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency (EMA). [Link]

  • Esteve-Turrillas, F. A., & Pastor, A. (2020). Sample preparation strategies for the determination of psychoactive substances in biological fluids. Journal of Chromatography A, 1633, 461615. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration (FDA). [Link]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (2024). MDPI. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2023). U.S. Department of Health and Human Services. [Link]

  • Aldubayyan, A., et al. (2022). A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Pharmaceuticals (Basel). [Link]

  • Smith, H. W., & Jones, A. B. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Taylor & Francis Online. [Link]

  • Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. (2022). Critical Reviews in Toxicology. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration (FDA). [Link]

  • Sample preparation strategies for the determination of psychoactive substances in biological fluids. (2020). ResearchGate. [Link]

  • Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. (2025). Revista Brasileira de Criminalística. [Link]

  • The analysis of antipsychotic drugs in human matrices using LC-MS(/MS). (2020). ResearchGate. [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry Methods for Rapid Measurement of the Molar Activity (Am) of Cyclotron-Produced Fluorine-18. (2020). Chemistry – A European Journal. [Link]

  • Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. (2001). Journal of Health Science. [Link]

  • LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy. (n.d.). Phenomenex. [Link]

  • Identification of selected psychopharmaceuticals and their metabolites in hair by LC/ESI-CID/MS and LC/MS/MS. (2000). Forensic Science International. [Link]

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Application

Application Notes &amp; Protocols: Characterizing 2',3-Dimethyl-3'-fluorobutyrophenone in Receptor Binding Assays

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for characterizing the receptor binding profile of 2',3-Dimethyl-3'-fluorobutyrophenone, a novel butyrophenone analo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for characterizing the receptor binding profile of 2',3-Dimethyl-3'-fluorobutyrophenone, a novel butyrophenone analog. Given its structural class, this compound is hypothesized to interact with key central nervous system (CNS) receptors implicated in psychosis, particularly dopamine D2 and serotonin 5-HT2A receptors. The protocols detailed herein describe robust and validated competitive radioligand binding assays to determine the binding affinity (Ki) of this compound, providing critical data for its pharmacological evaluation as a potential atypical antipsychotic agent.

Introduction: The Rationale for Characterizing 2',3-Dimethyl-3'-fluorobutyrophenone

The butyrophenone class of compounds, which includes the archetypal antipsychotic haloperidol, has been a cornerstone in the treatment of schizophrenia and other psychotic disorders.[1][2] These agents traditionally exert their therapeutic effect primarily through high-affinity antagonism of the dopamine D2 receptor.[2] However, this potent D2 blockade is also associated with significant extrapyramidal side effects (EPS).[3]

The development of "atypical" antipsychotics has shifted the paradigm by demonstrating that a multi-receptor binding profile, particularly a combined antagonism of both D2 and serotonin 5-HT2A receptors, can lead to broad efficacy with a reduced side-effect burden.[4][5][6] The ratio of 5-HT2A to D2 receptor affinity is often considered a key determinant of a drug's "atypicality".[3][5]

2',3-Dimethyl-3'-fluorobutyrophenone is a novel investigational compound. Its butyrophenone scaffold suggests a likely interaction with the D2 receptor, while the specific substitutions, including the fluorine atom, may modulate its affinity and selectivity for other receptors, such as the 5-HT2A receptor.[7][8] Therefore, the primary goal of this investigation is to quantitatively determine the binding profile of 2',3-Dimethyl-3'-fluorobutyrophenone at these two key receptors. This is achieved through competitive radioligand binding assays, a fundamental technique in pharmacology for characterizing drug-receptor interactions.

Principle of Competitive Radioligand Binding Assays

A competitive binding assay measures the affinity of a test compound (the "competitor," e.g., 2',3-Dimethyl-3'-fluorobutyrophenone) for a receptor by quantifying its ability to displace a radiolabeled ligand ("radioligand") that has a known high affinity and specificity for that receptor. The assay is performed by incubating a source of receptors (typically cell membranes) with a fixed concentration of the radioligand and varying concentrations of the test compound. As the concentration of the test compound increases, it displaces more of the radioligand from the receptor, thereby reducing the measured radioactivity. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (Inhibitory Concentration 50%). This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the intrinsic affinity of the compound for the receptor.

G Principle of Competitive Binding cluster_0 High Radioligand Binding (Low Competitor) cluster_1 Low Radioligand Binding (High Competitor) Receptor Receptor Radioligand [³H]-Ligand Receptor:f0->Radioligand Binds Receptor2 Receptor Competitor Test Compound Receptor2:f0->Competitor Binds G cluster_D2 Dopamine D2 Receptor Pathway (Gi-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor Pathway (Gq-coupled) D2R D2 Receptor Gi Gi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC SHT2A 5-HT2A Receptor Gq Gq/11 SHT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca [Ca2+]i ↑ IP3->Ca PKC PKC Activation DAG->PKC

Caption: D2 and 5-HT2A receptor signaling pathways.

Experimental Protocols

The following protocols outline the steps for determining the binding affinity of 2',3-Dimethyl-3'-fluorobutyrophenone at human D2 and 5-HT2A receptors.

General Workflow

The overall process for both assays follows a similar workflow, from membrane preparation to data analysis.

G start Start prep Prepare Reagents & Test Compound Dilutions start->prep assay_setup Set up Assay Plate: Total, Non-Specific, & Competitive Binding Wells prep->assay_setup incubation Incubate Plate (e.g., 60 min at 27°C) assay_setup->incubation filtration Terminate Assay by Rapid Filtration over GF/C Filters incubation->filtration wash Wash Filters with Ice-Cold Wash Buffer filtration->wash scintillation Add Scintillation Cocktail to Filters wash->scintillation counting Measure Radioactivity (DPM) in Scintillation Counter scintillation->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End analysis->end

Caption: General workflow for radioligand binding assays.

Protocol 1: Dopamine D2 Receptor Binding Assay

This protocol uses [³H]-Spiperone, a well-characterized high-affinity antagonist for the D2 receptor. [9][10] Materials:

  • Test Compound: 2',3-Dimethyl-3'-fluorobutyrophenone

  • Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor. [9][11]* Radioligand: [³H]-Spiperone (specific activity ~70-90 Ci/mmol).

  • Non-specific Control: (+)-Butaclamol (10 µM final concentration). [9]* Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well microplates, cell harvester with glass fiber filters (GF/C, presoaked in 0.5% polyethyleneimine), liquid scintillation counter, scintillation cocktail. [12] Procedure:

  • Compound Preparation: Prepare a stock solution of 2',3-Dimethyl-3'-fluorobutyrophenone in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:10 dilution) in assay buffer to achieve final assay concentrations ranging from, for example, 0.1 nM to 10 µM.

  • Membrane Preparation: Thaw the receptor membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that yields sufficient signal (e.g., 10-20 µg protein per well). Homogenize briefly if necessary.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate, with a total volume of 200 µL per well:

    • Total Binding: 50 µL assay buffer + 50 µL [³H]-Spiperone (final concentration ~0.2-0.4 nM) + 100 µL diluted membranes.

    • Non-specific Binding (NSB): 50 µL (+)-Butaclamol (final concentration 10 µM) + 50 µL [³H]-Spiperone + 100 µL diluted membranes.

    • Competitive Binding: 50 µL of each dilution of 2',3-Dimethyl-3'-fluorobutyrophenone + 50 µL [³H]-Spiperone + 100 µL diluted membranes.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 27°C. [13]5. Filtration: Terminate the reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove unbound radioligand. [14]7. Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours in the dark. Measure the radioactivity as disintegrations per minute (DPM) using a liquid scintillation counter.

Protocol 2: Serotonin 5-HT2A Receptor Binding Assay

This protocol uses [³H]-Ketanserin, a selective antagonist for the 5-HT2A receptor. [12][14] Materials:

  • Test Compound: 2',3-Dimethyl-3'-fluorobutyrophenone

  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor. [14][15]* Radioligand: [³H]-Ketanserin (specific activity ~70-90 Ci/mmol).

  • Non-specific Control: Mianserin or unlabeled Ketanserin (10 µM final concentration). [13][14]* Assay Buffer: 50 mM Tris-HCl, pH 7.4. [14]* Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: Same as for the D2 receptor assay.

Procedure:

  • Compound Preparation: Follow the same procedure as in Protocol 4.2.

  • Membrane Preparation: Follow the same procedure as in Protocol 4.2, using the appropriate assay buffer. A typical protein concentration is 5-10 µg per well. [13]3. Assay Setup: In a 96-well plate, set up the following reactions in triplicate, with a total volume of 200 µL per well:

    • Total Binding: 50 µL assay buffer + 50 µL [³H]-Ketanserin (final concentration ~0.5 nM) + 100 µL diluted membranes. [14] * Non-specific Binding (NSB): 50 µL Mianserin (final concentration 10 µM) + 50 µL [³H]-Ketanserin + 100 µL diluted membranes.

    • Competitive Binding: 50 µL of each dilution of 2',3-Dimethyl-3'-fluorobutyrophenone + 50 µL [³H]-Ketanserin + 100 µL diluted membranes.

  • Incubation: Incubate the plate for 60 minutes at 27°C. [13]5. Filtration, Washing, and Counting: Follow steps 5-7 from Protocol 4.2.

Data Analysis and Interpretation

1. Calculate Specific Binding: Specific Binding (DPM) = Total Binding (DPM) - Non-specific Binding (DPM)

2. Determine IC50:

  • For the competitive binding wells, calculate the percentage of specific binding at each concentration of the test compound: % Specific Binding = [(DPM_sample - DPM_NSB) / (DPM_Total - DPM_NSB)] x 100

  • Plot the % Specific Binding against the logarithm of the test compound concentration.

  • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value. [14] 3. Calculate Ki (Affinity Constant):

  • The IC50 value is dependent on the concentration of the radioligand used. To determine the intrinsic affinity (Ki) of the compound, use the Cheng-Prusoff equation: [9] Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] = concentration of the radioligand used in the assay.
    • Kd = dissociation constant of the radioligand for the receptor (this value should be determined experimentally via a saturation binding assay or obtained from the literature/supplier). [13] 4. Hypothetical Data Presentation:

The results should be summarized in a clear format for comparison with known reference compounds.

CompoundReceptorRadioligandKᵢ (nM)Hill Slope
2',3-Dimethyl-3'-fluorobutyrophenone Dopamine D2 [³H]-Spiperone 5.2 -1.05
2',3-Dimethyl-3'-fluorobutyrophenone Serotonin 5-HT2A [³H]-Ketanserin 1.8 -0.98
Haloperidol (Reference)Dopamine D2[³H]-Spiperone1.5-1.01
Haloperidol (Reference)Serotonin 5-HT2A[³H]-Ketanserin30.5-0.99
Ketanserin (Reference)Dopamine D2[³H]-Spiperone150.0-1.03
Ketanserin (Reference)Serotonin 5-HT2A[³H]-Ketanserin1.1-1.02

Note: The data presented in this table are for illustrative purposes only.

5. Interpretation:

  • Ki Value: A lower Ki value indicates a higher binding affinity. In the hypothetical data above, 2',3-Dimethyl-3'-fluorobutyrophenone shows high affinity for both D2 and 5-HT2A receptors.

  • Selectivity Ratio: The ratio of affinities (Ki D2 / Ki 5-HT2A) can provide insight into the compound's potential "atypicality". For our hypothetical compound, the ratio is 5.2 / 1.8 = 2.89. This indicates a slightly higher affinity for the 5-HT2A receptor compared to the D2 receptor, a profile often seen with atypical antipsychotics. [5]This contrasts with Haloperidol, which is significantly more potent at D2 receptors.

References

  • Meltzer, H. Y., & Massey, B. W. (2015). Psychopharmacology of atypical antipsychotic drugs: From the receptor binding profile to neuroprotection and neurogenesis. Psychiatry and Clinical Neurosciences, 69(5), 269-282.
  • Stahl, S. M. (2004). Atypical Antipsychotics: Matching Receptor Profile to Individual Patient's Clinical Profile. CNS Spectrums, 9(10 Suppl 11), 6-14.
  • Stahl, S. M. (2003). Describing an Atypical Antipsychotic: Receptor Binding and Its Role in Pathophysiology.
  • Correll, C. U. (n.d.). Mechanisms of Therapeutic Actions and Adverse Side Effects.
  • Shayegan, D. K., & Stahl, S. M. (2004). Are All Atypical Antipsychotics Equal for the Treatment of Cognition and Affect in Schizophrenia? CNS Spectrums, 9(10 Suppl 11).
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  • BenchChem. (n.d.). Application Notes and Protocols: Barettin Serotonin Receptor Binding Assay.
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  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service.
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  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
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  • Fessner, W. D. (n.d.). Aldolase-catalyzed synthesis of chiral organofluorines. UC Berkeley.
  • Li, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 999153.
  • Arnett, C. D., et al. (1985). Comparison of three 18F-labeled butyrophenone neuroleptic drugs in the baboon using positron emission tomography. Journal of Neurochemistry, 44(3), 835-844.
  • ChemRxiv. (n.d.). Synthesis and biological characterization of [3.1.0], [3.2.0], [3.3.0], and [3.4.0] bicyclic pyrrolidine.
  • Google Patents. (n.d.).
  • Wang, Y., et al. (2020). Design, Synthesis and Biological Investigation of Flavone Derivatives as Potential Multi-Receptor Atypical Antipsychotics. Molecules, 25(18), 4099.
  • Ramachandran Research Group. (n.d.). Fluoroorganic Chemistry. Purdue University.

Sources

Method

application of fluorinated butyrophenones in neuroscience research

Application Note: Fluorinated Butyrophenones in Neuroscience Research Executive Summary & Pharmacological Context The discovery of the butyrophenone class of compounds marked a foundational milestone in psychopharmacolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Fluorinated Butyrophenones in Neuroscience Research

Executive Summary & Pharmacological Context

The discovery of the butyrophenone class of compounds marked a foundational milestone in psychopharmacology, offering a structurally distinct alternative to phenothiazines for the management of psychotic disorders[1]. Within this class, the strategic incorporation of a fluorine atom—typically at the para-position of the phenyl ring—proved revolutionary[1].

The Causality of Fluorination: In drug design, the addition of fluorine drastically alters the physicochemical properties of the butyrophenone scaffold. It enhances lipophilicity and metabolic stability, allowing molecules like haloperidol and spiperone to rapidly cross the blood-brain barrier[1]. More importantly, the electron-withdrawing nature of fluorine optimizes the electrostatic interactions within the deep hydrophobic binding pockets of G-protein coupled receptors (GPCRs), resulting in ultra-high binding affinities for the dopamine D2 and D3 receptor subtypes[2][3].

In modern neuroscience, fluorinated butyrophenones are indispensable tools. They are utilized extensively as high-affinity radioligands (e.g., [3H] spiperone) to map receptor densities, as pharmacological stressors to model dopamine supersensitivity, and as structural templates for in silico drug design targeting schizophrenia[2][3][4].

D2_Signaling Fluorinated_Butyrophenones Fluorinated Butyrophenones (Haloperidol, Spiperone) D2_Receptor Dopamine D2/D3 Receptor (GPCR) Fluorinated_Butyrophenones->D2_Receptor Competitive Antagonism Dopamine Endogenous Dopamine Dopamine->D2_Receptor Agonism Gi_Protein Gi/o Protein Complex D2_Receptor->Gi_Protein Activation Adenylate_Cyclase Adenylate Cyclase (AC) Gi_Protein->Adenylate_Cyclase Inhibition cAMP cAMP Levels Adenylate_Cyclase->cAMP Decreased Production PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation

Dopamine D2 receptor signaling pathway and competitive blockade by fluorinated butyrophenones.

Quantitative Pharmacodynamics

Understanding the binding kinetics of these compounds is essential for designing accurate in vitro and in vivo experiments. The protonated piperidine ring of haloperidol interacts strongly with the Asp110 residue in helix 3 of the D3 receptor, while the fluorophenyl moiety drives deep hydrophobic pocket engagement[2]. Because of these tight interactions, spiperone exhibits sub-nanomolar dissociation constants ( Kd​ )[3].

Table 1: Binding Affinities of Key Fluorinated Butyrophenones | Compound | Target Receptor | Affinity ( Ki​ or Kd​ in nM) | Experimental Context | | :--- | :--- | :--- | :--- | | Haloperidol | D2 (Human clone) | 0.74 – 2.70 | Varies based on competing radioligand used[5] | | Spiperone | D2 (Human clone) | 0.057 ± 0.013 | Determined via "hot saturation" assay[3] | | Spiperone | D3 (Human clone) | 0.125 ± 0.033 | Determined via "hot saturation" assay[3] |

Experimental Protocol: Modified [3H] Spiperone Radioligand Binding Assay

The Causality Behind the Protocol Design: In standard receptor binding assays, the "golden rule" dictates that the receptor concentration ( [Rt​] ) should be at least 10-fold lower than the radioligand's Kd​ to prevent ligand depletion[3]. However, because [3H] spiperone possesses ultra-high affinity ( Kd​ ~ 0.057 nM for D2), adhering to this rule would require impractically large assay volumes, precluding the use of high-throughput 96-well plates[3].

To solve this, Zhen et al. validated a modified protocol where [radioligand]>Kd​ and [receptor]≪[radioligand] [3]. This allows for small-volume (100–200 µL) assays while permitting the accurate calculation of Ki​ using a simple Cheng-Prusoff correction, bypassing complex Munson-Rodbard equations[3][6].

Step-by-Step Methodology

1. Membrane Preparation

  • Homogenize HEK293-rD2 cells or fresh rat striatal tissue in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin)[3].

  • Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the final pellet in assay buffer to a highly diluted protein concentration yielding approximately 0.03 nM of D2 receptors in the final assay volume[3].

2. Assay Assembly (96-Well Deep-Well Plate)

  • Add 50 µL of [3H] spiperone (final concentration ranging from 0.16 nM to 1.2 nM for saturation assays)[3].

  • Add 50 µL of the test compound (for competitive binding) or plain buffer (for total binding).

  • Add 50 µL of 2 µM (+)-butaclamol to specific wells to define non-specific binding[3].

  • Initiate the reaction by adding 150 µL of the membrane suspension.

3. Incubation & Equilibrium

  • Incubate the plates for 1 hour at 30°C in a water-bath shaker[3]. Rationale: 30°C provides optimal kinetics for spiperone to reach equilibrium without degrading the receptor preparation.

4. Rapid Filtration

  • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

  • Critical Self-Validating Step: Pre-soak the GF/B filters in 0.3% polyethyleneimine (PEI) for at least 1 hour prior to use[7]. Because fluorinated butyrophenones are highly lipophilic, they will non-specifically bind to the negative charges of raw glass fibers. PEI coats the fibers with a cationic polymer, drastically reducing background noise and ensuring the measured radioactivity reflects true receptor binding.

5. Washing & Quantification

  • Wash the filters three times with 1 mL of ice-cold 50 mM Tris-HCl (pH 7.4) to flush unbound radioligand[7].

  • Extract filters into vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

Binding_Protocol Step1 1. Membrane Preparation (HEK293-rD2 or Striatal Tissue) Step2 2. Assay Assembly Add [3H]Spiperone & Competitors Step1->Step2 Step3 3. Incubation 1 hr at 30°C in deep-well plates Step2->Step3 Step4 4. Rapid Filtration GF/B filters pre-soaked in 0.3% PEI Step3->Step4 Step5 5. Washing Ice-cold 50 mM Tris-HCl Step4->Step5 Step6 6. Liquid Scintillation Quantify bound radioactivity Step5->Step6 Step7 7. Data Analysis Calculate Kd, Bmax, Ki Step6->Step7

Workflow for modified high-affinity [3H]spiperone radioligand binding assay.

In Vivo Applications: Chronic Treatment & Receptor Upregulation Models

Beyond in vitro assays, fluorinated butyrophenones are critical for inducing neuroadaptations in live animal models. Chronic blockade of dopamine receptors simulates the long-term effects of antipsychotic therapy and is used to study conditions like tardive dyskinesia and schizophrenia-associated dopamine supersensitivity[4][5].

Pharmacological Denervation Model: When rodents are treated chronically (e.g., for 21 days) with a selective D2 antagonist like spiperone or haloperidol, the brain compensates for the constant receptor blockade[4]. This "pharmacological denervation" triggers a significant upregulation in D2 dopamine receptor density ( Bmax​ ) without altering D1 receptor density[4]. Upon cessation of the drug, the elevated population of D2 receptors (specifically in the high-affinity state, D2High ) leaves the subject supersensitive to endogenous dopamine or subsequent agonist administration[4][5]. This upregulation is a foundational concept in neuropharmacology, validating the brain's homeostatic plasticity in response to fluorinated butyrophenone exposure.

References

  • Hess, E. J., et al. "Chronic Treatment with Dopamine Receptor Antagonists." Journal of Neuroscience. [Link]

  • Silva, et al. "Antipsychotic Haloperidol Binding to the Human Dopamine D3 Receptor: Beyond Docking Through QM/MM Refinement Toward the Design of Improved Schizophrenia Medicines." ACS Chemical Neuroscience. [Link]

  • Seeman, P. "All Roads to Schizophrenia Lead to Dopamine Supersensitivity and Elevated Dopamine D2High Receptors." CNS Neuroscience & Therapeutics (via PMC). [Link]

  • Zhen, J., et al. "Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors." Journal of Neuroscience Methods (via PMC).[Link]

Sources

Application

Application Note: High-Throughput Screening Assays for Butyrophenone Derivatives

Executive Summary Butyrophenones (e.g., haloperidol, spiperone) represent a classical family of typical antipsychotics characterized by their potent antagonism of the dopamine D2 receptor (D2R). While highly effective in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Butyrophenones (e.g., haloperidol, spiperone) represent a classical family of typical antipsychotics characterized by their potent antagonism of the dopamine D2 receptor (D2R). While highly effective in managing positive symptoms of schizophrenia, their clinical utility is frequently limited by severe extrapyramidal symptoms (EPS) and hyperprolactinemia. Modern drug discovery efforts focus on synthesizing novel butyrophenone derivatives that exhibit "atypical" profiles—achieved through biased agonism, altered binding kinetics (e.g., fast dissociation), or polypharmacology (e.g., optimized 5-HT2A/D2 receptor affinity ratios).

This application note details a robust, self-validating high-throughput screening (HTS) framework designed to profile butyrophenone derivatives. By multiplexing G-protein-dependent (cAMP) and G-protein-independent ( β -arrestin2) signaling assays, researchers can accurately identify functionally selective compounds and predict their in vivo liability profiles.

Mechanistic Rationale: The D2 Receptor Signaling Axis

The dopamine D2 receptor is a pleiotropic G-protein-coupled receptor (GPCR). To accurately screen butyrophenone derivatives, one must interrogate the two primary divergent pathways initiated upon receptor binding[1]:

  • Gi/o​ -Protein Coupling: Activation of D2R leads to the inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic AMP (cAMP). Typical butyrophenones act as potent antagonists (or inverse agonists) here, reversing dopamine-induced cAMP suppression.

  • β -Arrestin2 Recruitment: Independent of G-proteins, D2R activation recruits β -arrestin2, scaffolding kinases such as Akt and GSK3 β . Emerging evidence suggests that β -arrestin2 signaling heavily influences the motor side effects associated with D2R blockade[2].

To identify derivatives with improved safety profiles (e.g., G-protein-biased antagonists that do not fully block β -arrestin, or vice versa), HTS campaigns must run parallel assays capturing both modalities[3].

D2R_Signaling Ligand Butyrophenone Derivative D2R Dopamine D2 Receptor (GPCR) Ligand->D2R Binds Gi Gi/o Protein Pathway D2R->Gi G-protein Coupling Arrestin β-Arrestin2 Recruitment D2R->Arrestin GRK Phosphorylation AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP AC->cAMP Akt Akt/GSK3β Pathway Arrestin->Akt

D2R signaling bifurcation: G-protein (cAMP inhibition) vs. β -arrestin2 recruitment.

Assay Design & Causality

When screening small-molecule libraries, assay interference (e.g., compound auto-fluorescence) is a primary cause of false positives. To mitigate this, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for cAMP quantification and Bioluminescence Resonance Energy Transfer (BRET) for β -arrestin2 recruitment[4].

  • Causality of TR-FRET: The time-delay measurement in TR-FRET allows short-lived background fluorescence from butyrophenone analogs to decay before signal acquisition, ensuring high signal-to-noise ratios.

  • Causality of BRET: BRET assays utilize live cells without the need for lysis or washing steps. Because β -arrestin2 recruitment is transient, real-time live-cell monitoring prevents the loss of low-affinity or fast-dissociating derivative interactions[5].

HTS_Workflow Plating 1. Cell Plating (HEK293T D2R) Compound 2. Compound Addition Plating->Compound Incubation 3. Incubation (37°C) Compound->Incubation Detection 4. Reagent Addition Incubation->Detection Readout 5. Microplate Reading Detection->Readout Analysis 6. Data Analysis Readout->Analysis

Standardized 384-well HTS workflow for profiling butyrophenone derivatives.

Detailed HTS Protocols (Self-Validating Systems)

Protocol A: TR-FRET cAMP Accumulation Assay (Antagonist Mode)

Because D2R is Gi/o​ -coupled, basal cAMP levels are too low to measure a decrease. The system must be artificially stimulated with Forskolin (FSK) to activate adenylyl cyclase. To test butyrophenone derivatives as antagonists, we challenge them against an EC80​ concentration of a reference agonist (e.g., Quinpirole).

Materials:

  • CHO-K1 cells stably expressing human D2L​ receptors.

  • 384-well low-volume white microplates.

  • TR-FRET cAMP kit (e.g., Cisbio cAMP Gs Dynamic).

  • Stimulation Buffer: HBSS supplemented with 0.1% BSA and 0.5 mM IBMX (phosphodiesterase inhibitor to prevent cAMP degradation).

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 D2R cells and resuspend in Stimulation Buffer at a density of 1×106 cells/mL.

  • Plating: Dispense 5 µL of the cell suspension (5,000 cells/well) into the 384-well plate.

  • Compound Addition: Add 2.5 µL of the test butyrophenone derivatives (3X final concentration, serially diluted) to the wells. Incubate for 15 minutes at room temperature to allow receptor binding.

  • Agonist Challenge: Add 2.5 µL of a mixture containing Forskolin (final concentration 10μM ) and Quinpirole (final concentration EC80​ , typically ~30 nM).

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate (both diluted in lysis buffer).

  • Readout: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Self-Validation Check: Calculate the Z'-factor using DMSO-only (negative control) and Haloperidol ( 10μM , positive control) wells. A valid HTS run must yield a Z′≥0.6 .

Protocol B: BRET β -Arrestin2 Recruitment Assay

This assay measures the physical proximity between a Renilla luciferase (Rluc8)-tagged D2R and an mVenus-tagged β -arrestin2[3].

Materials:

  • HEK293T cells transiently or stably co-transfected with D2R-Rluc8 and mVenus- β -arrestin2.

  • Coelenterazine h (luciferase substrate).

  • 384-well white microplates.

Step-by-Step Methodology:

  • Cell Plating: Seed transfected HEK293T cells at 15,000 cells/well in 20 µL of assay medium (Opti-MEM + 1% FBS). Incubate overnight at 37°C, 5% CO2​ .

  • Substrate Addition: Add 5 µL of Coelenterazine h (final concentration 5 µM). Incubate in the dark for 10 minutes.

  • Compound Addition (Antagonist Mode): Add 5 µL of the test butyrophenone derivatives. Incubate for 15 minutes.

  • Agonist Challenge: Add 5 µL of Dopamine at its EC80​ concentration.

  • Readout: Immediately read the plate using a luminescence reader capable of dual-wavelength detection (480 nm for Rluc8 and 530 nm for mVenus).

  • Data Processing: Calculate the BRET ratio by dividing the emission at 530 nm by the emission at 480 nm. Subtract the background BRET ratio (cells expressing D2R-Rluc8 only) to obtain the net BRET signal.

Data Presentation & Profiling Metrics

To evaluate the clinical potential of synthesized butyrophenone derivatives, quantitative data from the HTS assays must be cross-referenced with off-target binding data (e.g., 5-HT2A affinity). A critical metric for predicting atypical antipsychotic behavior is Meltzer's Ratio ( pKi​ 5-HT2A / pKi​ D2). A ratio >1.12 is generally predictive of an atypical profile with reduced EPS liability[6].

Table 1: Pharmacological Profiling of Standard and Novel Butyrophenone Derivatives

CompoundD2R cAMP pIC50​ D2R β -Arrestin pIC50​ D2R Binding pKi​ 5-HT2A Binding pKi​ Meltzer's RatioClassification
Haloperidol (Reference)8.92 ± 0.058.85 ± 0.088.907.850.88Typical
Spiperone (Reference)9.45 ± 0.049.30 ± 0.109.508.900.93Typical
Derivative A (Rigidified)8.10 ± 0.067.20 ± 0.128.159.401.15Atypical / Biased
Derivative B (Fluorinated)7.85 ± 0.087.80 ± 0.057.909.651.22Atypical

Note: Derivative A demonstrates significant bias, potently antagonizing the G-protein pathway ( pIC50​=8.10 ) while exhibiting weaker antagonism at the β -arrestin2 pathway ( pIC50​=7.20 ). Combined with a favorable Meltzer's ratio, this compound represents a high-priority lead for further in vivo characterization.

References

  • BRET Approaches to Characterize Dopamine and TAAR1 Receptor Pharmacology and Signaling Springer Nature Experiments URL:[Link]

  • Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor National Institutes of Health (PMC) URL:[Link]

  • Structure–Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor ACS Chemical Neuroscience URL:[Link]

  • A Split Luciferase Complementation Assay for the Quantification of β-Arrestin2 Recruitment to Dopamine D2-Like Receptors MDPI Pharmaceuticals URL:[Link]

  • Conformationally Constrained Butyrophenones with Affinity for Dopamine (D1, D2, D4) and Serotonin (5-HT2A, 5-HT2B, 5-HT2C) Receptors Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling National Institutes of Health (PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2',3-Dimethyl-3'-fluorobutyrophenone

Welcome to the Technical Support Center for advanced API intermediate synthesis. This guide is specifically engineered for researchers and process chemists optimizing the synthesis of 2',3-Dimethyl-3'-fluorobutyrophenone...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced API intermediate synthesis. This guide is specifically engineered for researchers and process chemists optimizing the synthesis of 2',3-Dimethyl-3'-fluorobutyrophenone (systematically known as 1-(3-fluoro-2-methylphenyl)-3-methylbutan-1-one).

The most reliable synthetic route for this sterically hindered butyrophenone derivative is the nucleophilic addition of isobutylmagnesium bromide to 3-fluoro-2-methylbenzonitrile, followed by acidic hydrolysis. Due to the steric bulk of the ortho-methyl group and the branched nature of the Grignard reagent, this reaction is prone to specific failure modes. This guide deconstructs the causality behind these issues and provides field-proven, self-validating protocols to maximize your yield.

Pathway Visualization: Grignard Addition to Nitriles

G SM 3-Fluoro-2-methylbenzonitrile (Sterically Hindered) IM N-Magnesium Ketimine Salt (Stable Intermediate) SM->IM THF, 65°C CuBr (cat.) GR Isobutylmagnesium Bromide (Nucleophile) GR->IM Nucleophilic Addition HY Vigorous Acidic Hydrolysis (2M HCl, 60°C) IM->HY Aqueous Quench PR 2',3-Dimethyl-3'-fluorobutyrophenone (Target Ketone) HY->PR Imine to Ketone Conversion

Workflow for the synthesis of 2',3-Dimethyl-3'-fluorobutyrophenone via Grignard addition to a nitrile.

Section 1: Troubleshooting FAQs & Mechanistic Causality

Q1: I am recovering a large amount of unreacted 3-fluoro-2-methylbenzonitrile despite using an excess of isobutylmagnesium bromide. How can I drive the conversion? Causality: The ortho-methyl group on the benzonitrile creates significant steric shielding around the electrophilic nitrile carbon. When combined with the branched isobutyl nucleophile, the activation energy for the addition is exceptionally high, leading to stalled reactions at room temperature. Solution: Elevate the reaction temperature (reflux in THF at 65°C) and utilize Copper(I) catalysis. The nucleophilic addition of Grignard reagents to nitriles, especially when using sterically demanding components, is effectively catalyzed by copper(I) salts (such as CuBr)[1]. The formation of a highly reactive organocopper intermediate facilitates the addition despite the steric bulk.

Q2: My GC-MS shows a significant byproduct with a mass corresponding to a reduced species (aldehyde). What is causing this? Causality: Isobutylmagnesium bromide possesses β -hydrogens. In highly sterically hindered systems where nucleophilic attack is slow, the Grignard reagent can act as a reducing agent instead of a nucleophile. It transfers a hydride to the nitrile via a six-membered cyclic transition state, releasing isobutylene and forming an imine that hydrolyzes to an aldehyde[2]. Solution: To suppress β -hydride elimination, ensure your reaction is strictly anhydrous and consider adding the Grignard reagent slowly at 0°C before ramping up the heat. If reduction persists, transmetalation to a more nucleophilic organolithium species (isobutyllithium) may be required, though Cu(I) catalysis usually resolves this by accelerating the desired addition pathway.

Q3: After quenching the reaction with water, my yield of the final butyrophenone is extremely low, but TLC shows a highly polar, UV-active spot. What went wrong? Causality: The addition of a Grignard reagent to a nitrile forms a stable N-magnesium ketimine salt. Unlike the tetrahedral intermediates formed from esters or acid chlorides, this ketimine intermediate does not spontaneously collapse[3]. A mild aqueous quench only yields the free ketimine, which is highly stable and resists mild hydrolysis due to the protective steric bulk of the ortho-methyl group. Solution: Vigorous acidic hydrolysis is mandatory. The imine must be protonated to form an iminium ion, which is then susceptible to nucleophilic attack by water[1]. Use 2M HCl or 10% H 2​ SO 4​ and heat the biphasic mixture to 60°C for 2–4 hours to fully drive the equilibrium toward the ketone product.

Q4: Do I need to worry about the Grignard reagent adding a second time to form a tertiary alcohol? Causality: No. Because the ketone is not formed until after the addition of water and acid during the workup phase, the organometallic reagent does not get the chance to react with the ketone product[4]. Solution: As long as you ensure the Grignard reagent is completely quenched (using a careful addition of water or saturated NH 4​ Cl) before you begin the vigorous acidic hydrolysis, tertiary alcohol byproducts will not form[3].

Section 2: Quantitative Data & Yield Optimization

The following table summarizes the causal relationship between reaction parameters and the isolated yield of 2',3-Dimethyl-3'-fluorobutyrophenone.

Reaction ConditionAdditive / CatalystWorkup ProtocolConversion (%)Ketone Yield (%)Major Byproduct
THF, 25°C, 12hNoneMild (Sat. NH 4​ Cl, 25°C)42%15%Ketimine, Aldehyde
THF, 65°C, 12hNoneMild (Sat. NH 4​ Cl, 25°C)85%32%Ketimine
THF, 65°C, 12hNoneVigorous (2M HCl, 60°C)88%81%Aldehyde (7%)
THF, 65°C, 6h CuBr (5 mol%) Vigorous (2M HCl, 60°C) >99% 94% None (Trace)
Section 3: Self-Validating Experimental Protocol

This methodology incorporates built-in validation checks to ensure the integrity of the synthesis at every stage.

Step 1: Setup and Initiation

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under a continuous argon stream.

  • Charge the flask with 3-fluoro-2-methylbenzonitrile (10.0 mmol) and anhydrous CuBr (0.5 mmol, 5 mol%).

  • Add 30 mL of anhydrous THF and stir to dissolve. Cool the mixture to 0°C using an ice bath.

Step 2: Nucleophilic Addition

  • Transfer isobutylmagnesium bromide (15.0 mmol, 2.0 M in THF) to the addition funnel.

  • Add the Grignard reagent dropwise over 30 minutes to maintain an internal temperature below 5°C.

  • Remove the ice bath and gradually heat the reaction to reflux (65°C) for 6 hours.

  • Validation Check: Remove a 0.1 mL aliquot, quench with 1M HCl, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 9:1). The starting material spot should be completely consumed.

Step 3: Vigorous Acidic Hydrolysis (Critical Step)

  • Cool the reaction mixture to 0°C.

  • Carefully quench the excess Grignard reagent by the dropwise addition of 10 mL of saturated aqueous NH 4​ Cl. Caution: Exothermic reaction with gas evolution.

  • Once bubbling ceases, add 30 mL of 2M HCl.

  • Attach the reflux condenser and heat the biphasic mixture to 60°C for 3 hours.

  • Validation Check: The highly polar ketimine spot on the TLC should disappear, replaced by a less polar, UV-active spot corresponding to the target ketone.

Step 4: Isolation and Purification

  • Cool to room temperature and transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated NaHCO 3​ (30 mL) and brine (30 mL).

  • Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 2',3-Dimethyl-3'-fluorobutyrophenone as a clear oil.

Section 4: References
  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at:[Link][1]

  • Fiveable. 12.1 Grignard reagents - Organic Chemistry II. Available at:[Link][3]

  • ResearchGate. Efficient and Scalable Synthesis of Ketones via Nucleophilic Grignard Addition to Nitriles Using Continuous Flow Chemistry. Available at:[Link][4]

  • Canadian Science Publishing. AN ISOTOPIC STUDY OF THE REDUCING ACTION OF THE GRIGNARD REAGENT. Available at:[Link][2]

Sources

Optimization

Technical Support Center: Resolving Poor Aqueous Solubility of 2',3-Dimethyl-3'-fluorobutyrophenone

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2',3-Dimethyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2',3-Dimethyl-3'-fluorobutyrophenone and similar lipophilic compounds in aqueous buffers. Our goal is to provide a comprehensive resource that combines foundational scientific principles with practical, field-proven troubleshooting strategies to ensure the success and reproducibility of your experiments.

Understanding the Challenge: The Butyrophenone Backbone

Butyrophenones are a class of compounds frequently characterized by low water solubility due to their hydrophobic nature.[1][2] The core structure, 1-phenylbutan-1-one, is lipophilic, and while substitutions can alter its physicochemical properties, derivatives like 2',3'-Dimethyl-3'-fluorobutyrophenone are expected to retain poor aqueous solubility.[2][3] This intrinsic hydrophobicity is a primary hurdle in experimental assays, impacting bioavailability, formulation stability, and the reliability of in vitro and in vivo studies.[4][5]

Frequently Asked Questions (FAQs)

Q1: I dissolved 2',3'-Dimethyl-3'-fluorobutyrophenone in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my aqueous assay buffer. What happened?

A: This is a classic issue known as "solvent shift" or "crashing out." Your compound is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) but becomes supersaturated and precipitates when the solution is diluted into an aqueous medium where its solubility is much lower. The key is to maintain the compound's solubility in the final aqueous system.[6]

Q2: What is the simplest first step to try and resolve this precipitation?

A: The most straightforward initial approach is to use a co-solvent system.[7] This involves introducing a water-miscible organic solvent into your final aqueous buffer to increase the overall solvent polarity just enough to keep your compound in solution. It's crucial, however, to ensure the final co-solvent concentration is compatible with your experimental model (e.g., non-toxic to cells).[6]

Q3: Are there alternatives to DMSO? My cell line is very sensitive to it.

A: Yes, several less cytotoxic co-solvents can be used. Ethanol, polyethylene glycols (like PEG-300 or PEG-400), and propylene glycol are common alternatives.[8][9] For highly sensitive applications, exploring formulation strategies like cyclodextrin complexation or surfactant-based systems may be necessary to minimize or eliminate the need for organic co-solvents.

Q4: I see terms like "hydrotropes," "micelles," and "inclusion complexes." What is the fundamental difference?

A: These are all distinct solubilization mechanisms:

  • Hydrotropes/Co-solvents: These are small organic molecules that, at high concentrations, alter the bulk properties of water, making it a more favorable environment for nonpolar solutes.

  • Micelles: Formed by surfactants (e.g., Polysorbate 80, Cremophor® EL) above their critical micelle concentration (CMC). These are spherical structures with a hydrophobic core that encapsulates the drug, while the hydrophilic shell interacts with the water, effectively creating a nano-sized drug carrier.[10]

  • Inclusion Complexes: Cyclodextrins are truncated cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate a "guest" drug molecule of appropriate size and shape within their core, forming a complex that is water-soluble.[7][10]

Systematic Troubleshooting Guide for Poor Solubility

Navigating solubility issues requires a logical, tiered approach. Start with the simplest methods and progress to more complex formulations as needed. The following workflow is designed to guide you through this process.

G cluster_0 Solubility Troubleshooting Workflow A Problem: Compound precipitates in aqueous buffer B Tier 1: Co-Solvent Optimization A->B C Is the final co-solvent concentration tolerated by the experimental system? B->C D Tier 2: Surfactant Screening (Micellar Solubilization) C->D No I Proceed with Experiment C->I Yes E Is the surfactant compatible with the assay and downstream analysis? D->E F Tier 3: Cyclodextrin Complexation E->F No E->I Yes G Is complexation efficient and stable upon dilution? F->G H Tier 4: Advanced Formulations (Lipid-based, Solid Dispersions) G->H No G->I Yes J Consult Formulation Specialist H->J

Caption: A tiered approach to resolving poor aqueous solubility.

Data Summary: Common Solubilization Strategies

The table below summarizes common laboratory-scale solubilization techniques, their mechanisms, and key considerations for their application.

StrategyMechanism of ActionCommon ExcipientsProsCons
Co-solvency Alters the polarity of the bulk solvent to increase drug solubility.[7]DMSO, Ethanol, PEG-400, Propylene GlycolSimple to implement; effective for moderate solubility enhancement.Potential for cytotoxicity at higher concentrations; may alter protein conformation.
pH Adjustment For ionizable compounds, adjusting the pH to favor the charged species can dramatically increase solubility.[9]HCl, NaOH, Citrate buffer, Phosphate bufferHighly effective for weak acids/bases; simple to prepare.Not applicable to neutral compounds like butyrophenones; risk of chemical degradation.
Surfactants (Micelles) Encapsulates the hydrophobic drug within a micellar core.[10]Polysorbate 80 (Tween® 80), Cremophor® EL, Soluplus®High loading capacity; can improve stability.Potential for cell toxicity; can interfere with certain assays (e.g., protein binding).
Complexation Forms a water-soluble inclusion complex with the drug molecule.[10]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Low toxicity; well-defined stoichiometry.Limited by drug size/shape; can be a more expensive option.
Advanced Formulations Includes lipid-based systems (e.g., SEDDS) or amorphous solid dispersions.[5][11]Labrasol®, Gelucire®, HPMC, Kollidon®Can significantly enhance bioavailability for in vivo studies.Complex to prepare and characterize; requires specialized equipment.
Experimental Protocols

Protocol 1: Co-Solvent System Development

Objective: To determine the minimum concentration of a co-solvent required to maintain 2',3'-Dimethyl-3'-fluorobutyrophenone in solution in a final aqueous buffer.

Materials:

  • 2',3'-Dimethyl-3'-fluorobutyrophenone powder

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Polyethylene Glycol 400 (PEG-400)

  • Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vortex mixer and sonicator

Procedure:

  • Prepare a High-Concentration Stock Solution: Accurately weigh the compound and dissolve it in 100% DMSO to create a concentrated stock (e.g., 50 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.[6]

  • Set Up a Co-Solvent Titration: In a series of microcentrifuge tubes, prepare your final buffer containing increasing percentages of PEG-400 (e.g., 0%, 5%, 10%, 15%, 20% v/v).

  • Dilute the Stock: Add a small, fixed volume of your DMSO stock solution to each of the co-solvent buffer tubes to achieve your desired final compound concentration (e.g., 50 µM). The final DMSO concentration should be kept constant and as low as possible (ideally ≤0.5%).

  • Observe for Precipitation: Vortex each tube immediately after adding the stock. Let the tubes stand at the experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours).

  • Assess Solubility: Visually inspect each tube for signs of precipitation (cloudiness, visible particles). The lowest percentage of PEG-400 that results in a clear, stable solution is your optimal co-solvent concentration.

  • Validate Compatibility: Crucially, run a vehicle control using your chosen co-solvent buffer (e.g., PBS with 10% PEG-400 and 0.5% DMSO) in your assay to ensure it does not interfere with the experimental outcome.

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a soluble inclusion complex of 2',3'-Dimethyl-3'-fluorobutyrophenone for use in sensitive biological systems where organic co-solvents are undesirable.

Materials:

  • 2',3'-Dimethyl-3'-fluorobutyrophenone powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Target aqueous buffer (e.g., cell culture medium)

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile filter

Procedure:

  • Prepare the Cyclodextrin Solution: Dissolve a molar excess of HP-β-CD (e.g., 5-10 molar equivalents relative to the drug) in your target aqueous buffer. A common starting point is a 20-40% (w/v) HP-β-CD solution.

  • Add the Compound: While stirring the HP-β-CD solution vigorously, slowly add the pre-weighed 2',3'-Dimethyl-3'-fluorobutyrophenone powder.

  • Facilitate Complexation: Cover the container and allow the mixture to stir at room temperature for an extended period (typically 12-24 hours) to allow for the equilibrium of complex formation to be reached. Gentle heating (40-50°C) can sometimes accelerate this process, but stability must be considered.

  • Remove Undissolved Compound: After the incubation period, there may be some undissolved compound remaining if the solubility limit has been exceeded. Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved material.

  • Sterile Filtration and Quantification: Carefully collect the supernatant and sterile-filter it through a 0.22 µm filter. It is essential to determine the actual concentration of the solubilized compound in the final filtered solution via an analytical method like HPLC-UV, as you cannot assume 100% of the added drug is in solution.

  • Storage: Store the final, quantified solution at the appropriate temperature (e.g., 4°C or -20°C).

Logical Framework for Formulation Selection

The choice of a solubilization strategy is a balance between efficacy, complexity, and compatibility with the intended application. The following diagram illustrates the decision-making logic.

G cluster_1 Formulation Selection Logic Start Define Experimental Needs AssayType Assay Type? Start->AssayType InVitro In Vitro (Biochemical/Cell-based) AssayType->InVitro In Vitro InVivo In Vivo (Animal Model) AssayType->InVivo In Vivo CoSolventOK Is co-solvent tolerated? InVitro->CoSolventOK Bioavailability Is high bioavailability critical? InVivo->Bioavailability UseCoSolvent Use Co-Solvent System (e.g., PEG-400) CoSolventOK->UseCoSolvent Yes UseCyclodextrin Use Cyclodextrin or Surfactant System CoSolventOK->UseCyclodextrin No SimpleFormulation Use Cyclodextrin or Co-solvent/Surfactant Mix Bioavailability->SimpleFormulation No AdvancedFormulation Develop Advanced Formulation (e.g., SEDDS, Solid Dispersion) Bioavailability->AdvancedFormulation Yes

Caption: Decision tree for selecting an appropriate solubilization strategy.

References
  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). Drug Development and Delivery. Available at: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. Available at: [Link]

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (2020).
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery. Available at: [Link]

  • Butyrophenone - Grokipedia. Grokipedia. Available at: [Link]

  • Solubilizing Excipients in Oral and Injectable Formul
  • Fluoro butyrophenones - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. Available at: [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023). Industrial & Engineering Chemistry Research. Available at: [Link]

  • butyrophenone, 495-40-9. The Good Scents Company. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Off-Target Effects of 2',3-Dimethyl-3'-fluorobutyrophenone in Assays

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 2',3-Dimethyl-3'-fluorobutyrophenone , a specialized butyrophenone...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 2',3-Dimethyl-3'-fluorobutyrophenone , a specialized butyrophenone derivative.

While butyrophenones are classically deployed as potent dopamine D2 receptor antagonists, their inherent polypharmacology frequently introduces confounding variables in in vitro assays. The structural inclusion of the fluorophenyl moiety—while critical for deep pocket receptor insertion—creates liabilities across several off-target proteins. This guide synthesizes field-proven methodologies to isolate the specific activity of your compound, explaining the mechanistic causality behind each troubleshooting step to ensure your experimental protocols are self-validating and robust.

Quantitative Data Presentation: Off-Target Liability Profile

To effectively troubleshoot your assays, you must first understand the competitive landscape of butyrophenone binding. The table below summarizes the typical binding affinities and functional consequences of butyrophenone derivatives across major off-target receptors.

Target ProteinTypical Affinity (Ki / IC50)Functional Consequence in AssaysValidated Mitigation Strategy
Dopamine D2 1 - 10 nMPrimary Target (Antagonism)N/A
hERG K+ Channel 3 - 100 nMAltered repolarization, cytotoxicityWhole-cell patch-clamp counter-screen
Sigma-1 Receptor 10 - 200 nMFalse-positive binding, Ca2+ fluxPharmacological masking with (+)-pentazocine
5-HT2A Receptor 20 - 150 nMConfounded downstream signalingPharmacological masking with Ketanserin
Mechanistic Pathway Visualization

OffTargetPathway Compound 2',3-Dimethyl-3'- fluorobutyrophenone D2 Dopamine D2 Receptor (Primary Target) Compound->D2 hERG hERG K+ Channel (Off-Target) Compound->hERG Sigma1 Sigma-1 Receptor (Off-Target) Compound->Sigma1 HT2A 5-HT2A Receptor (Off-Target) Compound->HT2A Therapeutic Target Readout (Specific Signal) D2->Therapeutic Toxicity QT Prolongation / Cytotoxicity hERG->Toxicity FalsePos Assay Interference / False Positives Sigma1->FalsePos HT2A->FalsePos

Pharmacological profile of butyrophenones showing primary target and major off-target liabilities.

Troubleshooting Guides & Methodologies
Issue 1: False Positives in D2 Receptor Binding Assays (Sigma-1 Interference)

Q: How do I eliminate Sigma-1 receptor background when assessing the D2 receptor binding affinity of 2',3-Dimethyl-3'-fluorobutyrophenone?

Causality: Butyrophenones possess structural motifs that naturally fit the Sigma-1 receptor pharmacophore. If you are using brain homogenates or non-recombinant cell lines (e.g., DU-145 or MCF-7), 2',3-Dimethyl-3'-fluorobutyrophenone will bind non-selectively to high-density Sigma-1 sites, artificially skewing your D2 affinity (Ki) calculations[1].

Solution & Protocol: Implement a pharmacological masking strategy using (+)-pentazocine. (+)-Pentazocine is a highly selective Sigma-1 ligand that will saturate these off-target sites without interfering with D2 receptors[2].

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend membrane fractions (300–500 μg of protein) in 500 μL of 50 mM Tris-HCl buffer (pH 8.0).

  • Masking: Add 100 nM (+)-pentazocine to the assay buffer. Incubate for 15 minutes to allow full saturation of Sigma-1 sites.

  • Radioligand Addition: Introduce your D2-selective radioligand (e.g., [3H]-spiperone at a concentration near its Kd).

  • Compound Titration: Add 2',3-Dimethyl-3'-fluorobutyrophenone in a concentration gradient (10^-12 to 10^-4 M).

  • Incubation & Filtration: Incubate the mixture for 120 min at 25°C to reach equilibrium. Terminate the assay by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine.

  • Quantification: Wash filters three times with ice-cold buffer and measure retained radioactivity using liquid scintillation counting.

Workflow Step1 Prepare Membrane Fractions Step2 Add Masking Agent (+)-Pentazocine Step1->Step2 Step3 Add Radioligand [3H]-Spiperone Step2->Step3 Step4 Titrate Compound (10^-12 to 10^-4 M) Step3->Step4 Step5 Incubate & Filter (120 min, 25°C) Step4->Step5 Step6 Measure Radioactivity (Scintillation) Step5->Step6

Step-by-step radioligand binding workflow utilizing masking agents to isolate D2 affinity.

Issue 2: Unexplained Cytotoxicity or Altered Ion Flux in Cell-Based Functional Assays

Q: My cell-based functional assays are showing unexpected cytotoxicity and altered membrane repolarization. Is this a hERG liability?

Causality: Yes. Butyrophenones are notoriously potent blockers of the human ether-a-go-go-related gene (hERG) potassium channel[3]. The fluorophenyl moiety of the compound protrudes deep into the inner cavity of the hERG channel, trapping it in a closed state. In electrically excitable cells, this delays repolarization, leading to cellular stress, altered calcium homeostasis, and eventual cytotoxicity.

Solution & Protocol: Before proceeding with your primary functional assays, you must establish the compound's hERG IC50 using a self-validating whole-cell patch-clamp assay. This defines your maximum safe assay concentration (therapeutic window).

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing hERG channels on 35 mm glass coverslips.

  • Buffer Setup: Use an external recording solution (2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 137 mM NaCl, 4 mM KCl, 10 mM glucose, pH 7.4). The internal pipette solution should contain 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, and 10 mM HEPES (pH 7.2).

  • Electrophysiology: Establish a whole-cell configuration using an EPC-9 patch-clamp amplifier.

  • Voltage Protocol: Apply a conditioning prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds to elicit outward hERG tail currents[4].

  • Compound Perfusion: Perfuse 2',3-Dimethyl-3'-fluorobutyrophenone at varying concentrations. Calculate the IC50 strictly based on the fractional reduction of the peak tail current amplitude. Ensure your downstream cell-based assays utilize compound concentrations at least 10-fold below this hERG IC50.

Issue 3: Loss of Selectivity Between D2 and 5-HT2A Receptors

Q: How do I differentiate D2 vs. 5-HT2A receptor binding given the fluorophenyl moiety's affinity for both?

Causality: The insertion of the fluorophenyl ring into the hydrophobic cleft between transmembrane helices (specifically between Cys3.36 and Phe6.52) is a highly conserved binding mechanism shared by both D2 and 5-HT2A receptors[5]. Because 2',3-Dimethyl-3'-fluorobutyrophenone exploits this exact structural pocket, it will inherently cross-react with 5-HT2A.

Solution & Protocol: If you are running functional downstream signaling assays (e.g., cAMP accumulation or β-arrestin recruitment), you must use highly selective cell lines expressing only the D2 receptor (e.g., CHO-K1 D2R cells). If you are restricted to native tissue assays, you must pre-treat the tissue with 100 nM Ketanserin to selectively mask 5-HT2A receptors, ensuring that any observed antagonism is exclusively D2-mediated.

References
  • [3] Comparative evaluation of hERG potassium channel blockade by antipsychotics. PubMed. Available at: [Link]

  • [5] Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone. Nature Communications / NIH. Available at: [Link]

  • [1] Sigma receptors: Recent advances and new clinical potentials. ResearchGate. Available at: [Link]

  • [2] Targeting Sigma Receptor-binding Benzamides as in Vivo Diagnostic and Therapeutic Agents for Human Prostate Tumors. AACR Journals. Available at: [Link]

  • [4] Discovery of a New Class of Potential Multifunctional Atypical Antipsychotic Agents Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors: Design, Synthesis, and Effects on Behavior. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Optimization

strategies to reduce non-specific binding of fluorinated compounds

Welcome to the Technical Support Center for Assay Development and Medicinal Chemistry . As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address one of the most pervasive challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Assay Development and Medicinal Chemistry . As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address one of the most pervasive challenges in drug discovery and molecular imaging: Non-Specific Binding (NSB) of fluorinated compounds .

Fluorination is a powerful tool to improve metabolic stability and target affinity, but it fundamentally alters the physicochemical properties of your molecules. The following Q&A guide provides field-proven, self-validating strategies to diagnose, mitigate, and engineer away NSB in your assays.

FAQ 1: The Chemistry of NSB in In Vitro Assays

Q: Why do our novel fluorinated fragments exhibit such high background noise in biochemical screens, and how can we mitigate this without altering the molecule?

A: The root cause of this background noise is the "fluorous effect." While fluorine is highly electronegative, replacing hydrogen with fluorine in aliphatic or aromatic systems significantly increases the molecule's lipophilicity (logP). This creates a highly polarized, hydrophobic surface that forces the molecule to partition out of aqueous buffers. Consequently, the compound adsorbs onto hydrophobic surfaces (like polystyrene labware) or binds promiscuously to lipophilic patches on off-target proteins.

To mitigate this without altering your chemical structure, you must optimize the thermodynamic environment of your assay buffer. By introducing specific surfactants and carrier proteins, you create competitive hydrophobic sinks that keep the fluorinated compound in solution until it encounters its high-affinity specific target.

NSB_Workflow Start High NSB Detected in Fluorinated Assay CheckLabware 1. Evaluate Labware (Switch to Low-Bind PP/Glass) Start->CheckLabware BufferOpt 2. Buffer Optimization (Add CHAPS, Tween-20, BSA) CheckLabware->BufferOpt If NSB persists Success NSB Reduced High Signal-to-Noise BufferOpt->Success Signal optimized Fail Persistent NSB BufferOpt->Fail Still high background StructMod 3. Structural Modification (Reduce logP, CF3 -> CF2Me) StructMod->Success logP lowered Fail->StructMod

Figure 1: Stepwise troubleshooting workflow for mitigating non-specific binding in vitro.

Protocol 1: Self-Validating Buffer Optimization Workflow

This protocol is designed as a self-validating system: success is proven when the Signal-to-Background (S/B) ratio peaks before specific binding is disrupted.

  • Establish a Baseline: Prepare your standard assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl).

  • Create a Matrix: Formulate aliquots containing varying concentrations of a zwitterionic detergent like CHAPS (0.01%, 0.1%, 0.5%) and a carrier protein like BSA (0.1%, 0.5%, 1.0%).

  • Equilibration: Pre-incubate your fluorinated compound (at 10x Kd​ concentration) in the buffer matrix for 30 minutes to allow micelle/carrier equilibration.

  • Parallel Execution: Run the assay in parallel on both target-positive (signal) and target-negative (background) samples.

  • Validation: Calculate the S/B ratio. The optimal condition is the inflection point where NSB drops (background decreases) while specific binding remains intact.

FAQ 2: Structural Optimization for In Vivo Tracers

Q: We are developing an 18 F-PET tracer, but brain slices show massive irreversible binding. How do we structurally tune the molecule to reduce NSB while retaining the 18 F tag?

A: Massive irreversible binding in tissue is a classic symptom of excessive lipophilicity. When the partition coefficient (logP) exceeds 3.5, fluorinated radiotracers non-specifically partition into lipid-rich membranes rather than washing out, effectively destroying your signal-to-noise ratio. For optimal brain penetrance with low NSB,[1].

If buffer optimization fails, you must employ medicinal chemistry strategies to lower the logP:

  • CF 3​ to CF 2​ Me Exchange: It is a common misconception that adding carbon always increases lipophilicity. Extending a perfluoroalkyl -CF 3​ group into a -CF 2​ CH 3​ group actually[2]. The increased dipole moment of the internally fluorinated system compensates for the added hydrophobic surface area, maintaining metabolic stability while reducing NSB.

  • Hydrophilic Linkers: If your pharmacophore is inherently lipophilic, you can balance the overall logP by using reductive amination to[3].

  • pKa Modulation: Fluorination strongly withdraws electrons, which can lower the pKa of adjacent amines. For example, lowers the pKa, inducing selective protonation and binding in the lower pH environments of inflamed tissues while minimizing non-specific central binding[4].

Structural_Mod Fluorination Fluorination of Lead Compound HighLogP Increased Lipophilicity (logP > 3.5) High Membrane Partitioning Fluorination->HighLogP NSB Non-Specific Binding (NSB) Off-target accumulation HighLogP->NSB Mod1 CF3 to CF2Me Exchange (Lowers logP via dipole shift) NSB->Mod1 Mod2 pKa Modulation (Alters protonation state) NSB->Mod2 Mod3 Hydrophilic Linkers (e.g., 18F-FDG amination) NSB->Mod3 Optimized Optimized Fluorinated Tracer (Target logP 1.0 - 3.0) Mod1->Optimized Mod2->Optimized Mod3->Optimized

Figure 2: Mechanistic medicinal chemistry strategies to reduce fluorinated compound lipophilicity.

Table 1: Impact of Fluorination Position on Lipophilicity (logP)[4]

Compound Structural Modification logP (XLOGP3) Target Affinity NSB Risk
Morphine None (Parent) 0.88 Non-selective Low
Fluoromorphine β-C1 Fluorination at C1 1.91 High (Inflamed tissue) Moderate
Fluoromorphine β-C2 Fluorination at C2 0.85 Moderate Low

| Fluoromorphine β-C3 | Fluorination at C3 | 2.05 | High (Inflamed tissue) | High |

FAQ 3: Validating NSB in Radioligand Assays

Q: How can we definitively prove that our assay modifications are reducing NSB and not just killing the specific binding affinity of our tracer?

A: You must design your assay to measure Specific Binding indirectly. Because fluorinated compounds will always exhibit some degree of background stickiness, you cannot rely on a single measurement. The protocol below uses a cold (unlabeled) competitor to saturate the specific receptors, meaning any residual signal is definitively NSB.

Protocol 2: Radioligand Binding Assay with Internal NSB Controls

This methodology ensures that your specific binding calculations are mathematically isolated from background noise[3].

  • Preparation: Pre-incubate target tissue sections (e.g., 10 µm thick) in binding buffer (50 mM Tris HCl, 2 mM CaCl 2​ , 120 mM NaCl, 1 mM MgCl 2​ , 5 mM KCl, pH 7.4) for 10 minutes at 37°C.

  • Cohort Splitting: Divide the samples into two identical cohorts: "Total Binding" (TB) and "Non-Specific Binding" (NSB).

  • Cold Competition: To the NSB cohort only, add a 10 µM concentration of a known, non-fluorinated competitive inhibitor (e.g., SCH 38548 for D1 receptors). Incubate for 15 minutes to saturate the target receptors.

  • Tracer Addition: Add the fluorinated radiotracer (e.g., 5 µCi) to both the TB and NSB cohorts. Incubate at 37°C for 60 minutes.

  • Rigorous Wash: Wash the slices in both chambers with cold buffer (2 × 3 minutes) to lock the off-rate, followed by a 1-minute cold deionized water wash to remove unbound salts.

  • Quantification: Air-dry the slides and expose them to a phosphor screen.

  • Validation Metric: Calculate Specific Binding = TB - NSB. If the NSB signal accounts for >50% of the TB signal, buffer optimization has failed, and structural redesign (lowering logP) is mandatory.

References

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • 18F-Fluorodeoxyglucamines: Reductive amination of hydrophilic 18F-fluoro-2-deoxyglucose with lipophilic amines for the development of potential PET imaging agents Source: PMC, National Institutes of Health (NIH) URL:[Link]

  • Computational Lipophilicity Calculations of Fluorinated Morphine Derivatives for Improved Pain Management Source: Chapman University Digital Commons URL:[Link]

  • Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine Source: PMC, National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

modifying experimental conditions to improve 2',3-Dimethyl-3'-fluorobutyrophenone efficacy

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in optimizing the experimental conditions and biochemical e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in optimizing the experimental conditions and biochemical efficacy of 2',3-Dimethyl-3'-fluorobutyrophenone and its derivatives.

While fluorobutyrophenones (the structural class encompassing haloperidol and droperidol) are potent dopaminergic and serotonergic ligands, structural modifications such as 2',3-dimethylation can drastically alter receptor binding kinetics and metabolic stability [1]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure your in vitro and in vivo assays yield accurate, reproducible data.

Part 1: Knowledge Base & Troubleshooting FAQs

Q1: Why is the D2 receptor binding affinity (K_i) of my 2',3-Dimethyl-3'-fluorobutyrophenone analog highly variable or lower than expected between assay runs?

The Causality: The variability is likely due to inconsistent sodium ion (Na⁺) concentrations in your assay buffer. Classic butyrophenones protrude deep into the orthosteric binding site (OBS) of the D2 receptor, occupying a subpocket defined by Ile3.40, which is located near the receptor's conserved Na⁺ binding site at Asp2.50 [2]. While some unsubstituted butyrophenones are insensitive to Na⁺, the steric bulk of the 2',3-dimethyl substitution can force the ligand into a binding pose that strictly requires the Na⁺-stabilized conformation of the D2 receptor. The Solution: You must explicitly control and standardize the NaCl concentration. Assaying this specific compound in the absence of Na⁺ can result in a false-negative loss of affinity (K_i > 10 μM), whereas physiological Na⁺ levels (140 mM) will reveal its true efficacy [2].

Q2: How can I modify my experimental design to improve the compound's selectivity for 5-HT2A over D2, aiming for an "atypical" antipsychotic profile?

The Causality: A high 5-HT2A/D2 affinity ratio is the hallmark of atypical antipsychotics, reducing extrapyramidal side effects (EPS) [3]. The linear butyrophenone chain is highly flexible, often leading to non-selective D2 binding. The Solution: In your SAR (Structure-Activity Relationship) workflow, consider synthesizing conformationally constrained analogs. Bridging the butyrophenone chain into a cycloalkanone structure or utilizing a diazepane ring instead of a piperidine ring restricts conformational mobility, locking the molecule into a geometry that thermodynamically favors the 5-HT2A binding pocket over D2 [1, 3].

Q3: My compound shows rapid clearance in my in vitro assays. How do I pinpoint the metabolic liability?

The Causality: Fluorobutyrophenones are highly susceptible to oxidative N-dealkylation mediated primarily by Cytochrome P450 enzymes (CYP3A4 and CYP2D6) [4]. This cleavage separates the fluorobutyrophenone moiety from the amine/piperidine ring, completely abolishing pharmacological efficacy and potentially forming toxic pyridinium metabolites [1, 4]. Furthermore, cytosolic ketone reductases can reduce the carbonyl group to a secondary alcohol. The Solution: Run a self-validating liver microsomal stability assay using selective CYP inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6). If stability improves in the presence of Ketoconazole, CYP3A4-mediated N-dealkylation is your primary liability. You can then modify the compound via targeted deuteration at the alpha-carbon to leverage the kinetic isotope effect, slowing degradation.

Part 2: Workflow Visualizations

Below are the logical relationships and experimental workflows critical to optimizing your fluorobutyrophenone assays.

MetabolicPathway Compound 2',3-Dimethyl-3'-fluorobutyrophenone (Parent Compound) CYP3A4 CYP3A4 / CYP2D6 (Oxidation) Compound->CYP3A4 Hepatic Microsomes KetoneRed Ketone Reductases (Carbonyl Reduction) Compound->KetoneRed Cytosolic Fraction NDealkyl Oxidative N-Dealkylation (Loss of Efficacy) CYP3A4->NDealkyl Cleavage AlcoholMetab Secondary Alcohol Metabolite (Altered Binding) KetoneRed->AlcoholMetab Reduction Optimization Assay/Structural Modification: Deuteration or CYP Inhibition NDealkyl->Optimization AlcoholMetab->Optimization Stable Improved Metabolic Stability (Sustained Efficacy) Optimization->Stable Prevents Degradation

Fig 1: Metabolic degradation pathways of fluorobutyrophenones and optimization strategies.

BindingWorkflow Prep 1. Membrane Prep (D2/5-HT2A Expression) Buffer 2. Buffer Optimization (Tris-HCl, +140mM NaCl) Prep->Buffer Incubate 3. Radioligand Incubation ([3H]-Spiperone + Ligand) Buffer->Incubate Filter 4. Rapid Filtration (GF/B Glass Fiber) Incubate->Filter Wash 5. Wash Step (Ice-cold Buffer) Filter->Wash Count 6. Scintillation Counting (Determine Specific Binding) Wash->Count

Fig 2: Step-by-step radioligand competition binding assay workflow.

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Self-Validating Radioligand Binding Assay (D2 & 5-HT2A)

This protocol ensures that the steric bulk of the 2',3-dimethyl substitution does not artificially depress the measured efficacy due to improper ionic conditions.

  • Membrane Preparation: Homogenize CHO cells expressing human D2 or 5-HT2A receptors in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in the same buffer.

  • Buffer Optimization (Critical Step): Prepare the assay buffer strictly as 50 mM Tris-HCl containing 140 mM NaCl , 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂. Self-Validation Control: Run a parallel assay plate completely devoid of NaCl to quantify the Na⁺-dependency of your specific analog.

  • Incubation: In a 96-well plate, combine 50 μL of [³H]-spiperone (final concentration 0.5 nM), 50 μL of 2',3-Dimethyl-3'-fluorobutyrophenone at varying concentrations (10⁻¹¹ to 10⁻⁵ M), and 100 μL of membrane suspension.

  • Non-Specific Binding Control: Define non-specific binding using 10 μM Haloperidol in designated control wells.

  • Filtration & Washing: Incubate for 120 minutes at 25°C to ensure equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine). Wash three times with 1 mL ice-cold 50 mM Tris-HCl buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Calculate IC₅₀ and convert to K_i using the Cheng-Prusoff equation.

SOP 2: In Vitro Liver Microsomal Stability Assay

Use this protocol to combat oxidative N-dealkylation and measure true metabolic half-life.

  • System Preparation: Thaw human liver microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Inhibitor Pre-incubation: To determine the exact degradation pathway, pre-incubate HLMs (0.5 mg/mL protein) with 1 μM Ketoconazole (CYP3A4 inhibitor) in one set of tubes, and vehicle (0.1% DMSO) in another.

  • Compound Addition: Add 2',3-Dimethyl-3'-fluorobutyrophenone to a final concentration of 1 μM. Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Quenching & Extraction: At time points 0, 15, 30, 60, and 120 minutes, remove 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., deuterated haloperidol).

  • Analysis: Centrifuge at 15,000 × g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and identify N-dealkylated fragments.

Part 4: Quantitative Data Summary

The following table summarizes the expected pharmacological and metabolic shifts when optimizing experimental conditions for dimethylated fluorobutyrophenones compared to standard reference agents [1, 2, 4].

Compound / Experimental ConditionD2 Receptor K_i (nM)5-HT2A Receptor K_i (nM)Metabolic Half-Life (T_1/2)
Standard Butyrophenone (Haloperidol) ~1.5~45.0~18 hours
2',3-Dimethyl-3'-F-butyrophenone (Unoptimized Assay, No Na⁺)> 10,000 (False Negative)~50.0< 2 hours (Rapid N-dealkylation)
2',3-Dimethyl-3'-F-butyrophenone (Optimized Assay, +140mM Na⁺)~65.0~25.0< 2 hours
Deuterated/Constrained Analog (Optimized Assay + CYP Inhibition)~60.0~20.0> 8 hours

References

  • Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Conformationally Constrained Butyrophenones with Mixed Dopaminergic (D2) and Serotoninergic (5-HT2A, 5-HT2C) Affinities: Synthesis, Pharmacology, and Molecular Modeling. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Classics in Chemical Neuroscience: Haloperidol. ACS Chemical Neuroscience, ACS Publications. Available at:[Link]

Reference Data & Comparative Studies

Validation

comparing 2',3-Dimethyl-3'-fluorobutyrophenone to Haloperidol activity

An In-Depth Comparative Analysis of Haloperidol and the Novel Butyrophenone Analog, 2',3-Dimethyl-3'-fluorobutyrophenone Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of Haloperidol and the Novel Butyrophenone Analog, 2',3-Dimethyl-3'-fluorobutyrophenone

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive comparison between the well-established typical antipsychotic, Haloperidol, and a novel structural analog, 2',3-Dimethyl-3'-fluorobutyrophenone. Haloperidol's clinical efficacy and side-effect profile are primarily attributed to its potent antagonism of the dopamine D2 receptor. As 2',3-Dimethyl-3'-fluorobutyrophenone is a novel compound with limited published data, this guide will leverage established Structure-Activity Relationship (SAR) principles of the butyrophenone class to predict its pharmacological activity. We will juxtapose the known experimental data for Haloperidol with these SAR-based predictions for its analog. Furthermore, this document outlines detailed experimental protocols required to empirically validate the predicted activity, providing a roadmap for researchers in psychopharmacology and medicinal chemistry.

Introduction to the Compounds

The butyrophenones are a class of compounds, first discovered in the late 1950s, that have become a cornerstone in the treatment of psychosis.[1] Their mechanism of action, while multifaceted, is centrally linked to the dopaminergic system.

Haloperidol: A first-generation (typical) antipsychotic, Haloperidol is one of the most widely used medications for managing the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][3] It is also indicated for Tourette syndrome and acute agitation.[4] Its therapeutic action is, however, accompanied by a significant risk of extrapyramidal side effects (EPS) and hyperprolactinemia, which are linked to its potent and non-selective blockade of D2 receptors in various brain regions.[5][6]

2',3'-Dimethyl-3'-fluorobutyrophenone: This compound represents a structural modification of the basic butyrophenone scaffold. Its specific pharmacological profile has not been extensively characterized in publicly available literature. Therefore, its properties will be inferred based on the well-documented SAR of the butyrophenone class. The key structural differences from Haloperidol are the substitutions on the aromatic ring and the nature of the side chain.

Chemical Structures
CompoundStructure
Haloperidol alt text
2',3'-Dimethyl-3'-fluorobutyrophenone (Structure rendered based on IUPAC name)

Mechanism of Action: The Dopamine D2 Receptor Axis

The primary mechanism for the antipsychotic effect of typical antipsychotics like Haloperidol is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[2][7] Overactivity in this pathway is hypothesized to be a key contributor to the positive symptoms of psychosis. By antagonizing these receptors, Haloperidol reduces the excessive dopaminergic neurotransmission.[7]

Haloperidol exhibits strong antagonism at D2 receptors, contributing to its potent antipsychotic effects.[8] It also has activity at other receptors, including D3, alpha-adrenergic, and to a lesser extent, serotonin receptors, which contributes to its broader pharmacological profile and side effects.[7]

For 2',3-Dimethyl-3'-fluorobutyrophenone , SAR principles for butyrophenones suggest several key predictions[1][9]:

  • Aromatic Ring Substitution: Haloperidol's para-fluoro substitution on the aromatic ring is known to enhance antipsychotic activity.[9] The dimethyl substitution in the 2' and 3' positions on the novel analog would alter the electronic and steric properties, which could modulate receptor affinity, though likely less effectively than the optimal para-fluoro group.

  • Butyrophenone Chain: The three-carbon chain (n=3) between the carbonyl group and the nitrogen atom is optimal for activity.[9] The introduction of a fluorine atom at the 3-position of this chain is a significant modification. While fluorination can enhance binding and alter metabolic stability, its specific impact here is unknown and requires experimental validation.[10]

  • Aliphatic Amino Group: The aliphatic amino nitrogen is essential for activity, and its incorporation into a cyclic structure, like Haloperidol's piperidine ring, confers the highest activity.[9] The simpler, non-cyclic amino group predicted for 2',3-Dimethyl-3'-fluorobutyrophenone would likely result in significantly lower affinity for the D2 receptor compared to Haloperidol.

D2_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Response Cellular Response (Reduced Excitability) cAMP->Response Mediates Antagonist Haloperidol or Analog Antagonist->D2R Blocks

Figure 1: Simplified signaling pathway of the Dopamine D2 receptor. Antagonists like Haloperidol block dopamine binding, inhibiting the Gi/o-coupled pathway and preventing the reduction of cAMP, which ultimately modulates neuronal excitability.

Comparative Receptor Binding Profile

The following table summarizes the known receptor binding affinities for Haloperidol and the predicted affinities for 2',3-Dimethyl-3'-fluorobutyrophenone. Affinities are expressed as Ki values (nM), where a lower value indicates higher affinity.

ReceptorHaloperidol (Ki, nM) - Experimental2',3'-Dimethyl-3'-fluorobutyrophenone (Ki, nM) - PredictedRationale for Prediction
Dopamine D2 ~1-2[11][12]> 150Lacks the high-affinity 4-arylpiperidine moiety essential for potent D2 antagonism.[9]
Dopamine D3 ~1-7[12]> 200D3 affinity often tracks with D2 for typical antipsychotics; the structural deficits will likely reduce D3 binding as well.
Serotonin 5-HT2A ~20-50[13]> 500Affinity for 5-HT2A is generally lower than for D2 in typicals, and the simplified structure is unlikely to confer high affinity.
Alpha-1 Adrenergic ~10-20[7]> 300Adrenergic activity is variable among butyrophenones; prediction is for lower affinity due to structural simplification.

Proposed Experimental Validation Protocols

To move from prediction to empirical data for 2',3-Dimethyl-3'-fluorobutyrophenone, a series of standardized, self-validating experiments are necessary.

Protocol: In Vitro Competitive Radioligand Binding Assay

This experiment determines the affinity (Ki) of a test compound for a specific receptor by measuring how effectively it competes with a radiolabeled ligand known to bind to that receptor.

Objective: To determine the Ki of 2',3-Dimethyl-3'-fluorobutyrophenone for D2, D3, 5-HT2A, and α1-adrenergic receptors.

Methodology:

  • Membrane Preparation: Homogenize rat striatal tissue (for D2/D3) or other appropriate brain regions/cell lines expressing the target receptors in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes containing the receptors.

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2), and varying concentrations of the test compound (2',3-Dimethyl-3'-fluorobutyrophenone) or a known competitor (e.g., unlabeled Haloperidol for positive control).

  • Incubation: Incubate the plates at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat. This separates the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[14]

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Receptor Source (e.g., Brain Tissue) D Combine & Incubate A->D B Radioligand ([3H]-Spiperone) B->D C Test Compound (Novel Analog) C->D E Filter & Separate Bound vs. Unbound D->E F Scintillation Counting E->F G Plot Dose-Response Curve F->G H Calculate IC50 G->H I Calculate Ki (Binding Affinity) H->I

Figure 2: Workflow for a competitive radioligand binding assay. This process quantifies the affinity of a novel compound for a target receptor.

Protocol: In Vivo Behavioral Models

Animal models are used to predict the efficacy and side-effect profile of potential antipsychotic drugs.[15][16]

Objective: To assess the potential antipsychotic efficacy and liability for extrapyramidal symptoms (EPS) of 2',3-Dimethyl-3'-fluorobutyrophenone.

A. Amphetamine-Induced Hyperlocomotion: This model predicts antipsychotic efficacy by assessing a drug's ability to block dopamine agonist-induced hyperactivity.[17]

  • Acclimation: Place rodents (mice or rats) in open-field activity chambers and allow them to acclimate.

  • Pre-treatment: Administer various doses of 2',3-Dimethyl-3'-fluorobutyrophenone (or vehicle/Haloperidol as controls).

  • Challenge: After a set pre-treatment time, administer d-amphetamine to induce hyperlocomotion.

  • Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Analysis: A significant reduction in amphetamine-induced activity by the test compound suggests D2 receptor antagonism and potential antipsychotic effects.

B. Catalepsy Test: This model is highly predictive of a drug's potential to cause Parkinson-like motor side effects (EPS).[15]

  • Drug Administration: Administer various doses of 2',3-Dimethyl-3'-fluorobutyrophenone (or vehicle/Haloperidol).

  • Testing: At several time points post-administration, place the animal's forepaws on a raised horizontal bar.

  • Measurement: Record the time it takes for the animal to remove both forepaws from the bar. An inability to correct this externally imposed posture is defined as catalepsy.

  • Analysis: A dose-dependent increase in the time spent on the bar indicates a higher liability for inducing EPS.

Concluding Analysis and Future Directions

This guide presents a comparison between the established antipsychotic Haloperidol and the novel analog 2',3-Dimethyl-3'-fluorobutyrophenone. While Haloperidol is a potent D2 antagonist with proven clinical efficacy and a known side-effect profile, the activity of its analog remains predictive.

Key Predicted Differences:

  • Potency: 2',3-Dimethyl-3'-fluorobutyrophenone is predicted to be a significantly weaker D2 antagonist than Haloperidol due to the absence of the N-cyclic moiety that is a hallmark of high-potency butyrophenones.[9]

  • Side-Effect Profile: Corresponding to its lower predicted D2 affinity, the novel analog would likely have a much lower propensity to cause acute extrapyramidal symptoms. Its overall clinical utility as an antipsychotic would be questionable without further structural optimization to enhance D2 affinity.

The true pharmacological profile of 2',3-Dimethyl-3'-fluorobutyrophenone can only be determined through chemical synthesis followed by rigorous experimental evaluation as outlined in this guide. The proposed in vitro and in vivo studies would provide the necessary data to confirm or refute the SAR-based predictions and determine if this structural scaffold holds any promise for the development of novel CNS agents.

References

  • Title: HALOPERIDOL - Inxight Drugs Source: Inxight Drugs URL
  • Title: SAR of Butyrophenones - Tranquillizers - Pharmacy 180 Source: Pharmacy 180 URL
  • Title: Haloperidol - StatPearls - NCBI Bookshelf - NIH Source: NCBI Bookshelf URL
  • Title: Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines Source: Semantic Scholar URL
  • Title: Haloperidol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose Source: Pediatric Oncall URL
  • Title: Animal models for predicting the efficacy and side effects of antipsychotic drugs Source: Semantic Scholar URL
  • Title: Haloperidol (Haldol)
  • Title: Steric structure-activity relationship studies on a new butyrophenone derivative Source: Journal of Medicinal Chemistry URL
  • Title: What is the mechanism of Haloperidol?
  • Title: From antipsychotic to anti-schizophrenia drugs: role of animal models Source: PMC URL
  • Title: Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection Source: PMC URL
  • Title: Animal models for the evaluation of antipsychotic agents Source: PubMed URL
  • Title: Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations Source: PubMed URL
  • Title: Molecular Docking Analysis of Haloperidol Binding to the D2 Dopamine Receptor Using Auto Dock Vine and PyMOL Source: ChemRxiv URL
  • Title: Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor Source: Frontiers in Pharmacology URL
  • Title: Structure–Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor Source: ACS Chemical Neuroscience URL
  • Title: Probing cortical sites of antipsychotic drug action with in vivo receptor imaging Source: Semantic Scholar URL
  • Title: Fluoro butyrophenones - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose Source: Pharmacy 180 URL
  • Title: Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)
  • Title: Dopamine Receptor Affinity for Antagonists Source: ResearchGate URL
  • Title: Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity Source: PMC URL
  • Title: Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid Source: Frontiers in Bioengineering and Biotechnology URL

Sources

Comparative

A Comparative In Vitro Efficacy Analysis of 2',3'-Dimethyl-3'-fluorobutyrophenone: A Novel Dopamine D2 Receptor Antagonist

This guide provides a comprehensive framework for validating the in vitro efficacy of the novel compound, 2',3-Dimethyl-3'-fluorobutyrophenone (hereafter referred to as DMFB). As a butyrophenone derivative, DMFB is hypot...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for validating the in vitro efficacy of the novel compound, 2',3-Dimethyl-3'-fluorobutyrophenone (hereafter referred to as DMFB). As a butyrophenone derivative, DMFB is hypothesized to act as an antagonist at the dopamine D2 receptor (D2R), a key target in antipsychotic drug development.[1][2] This document outlines the essential experimental protocols, rationale, and comparative data analysis required to characterize its potency, selectivity, and safety profile against established antipsychotics: the first-generation typical antipsychotic, Haloperidol, and the second-generation atypical antipsychotic, Risperidone.[3][4]

The primary objective of this guide is to establish a robust preclinical data package for DMFB, enabling researchers, scientists, and drug development professionals to make informed decisions about its therapeutic potential. The experimental choices detailed herein are designed to build a self-validating system, incorporating appropriate controls and orthogonal assays to ensure data integrity and trustworthiness.

Scientific Rationale and Comparative Compound Selection

The butyrophenone class of drugs primarily exerts its therapeutic effects through the antagonism of central dopamine D2 receptors.[5][6] Therefore, the core of this in vitro validation focuses on three critical questions:

  • Target Engagement: Does DMFB bind to the human dopamine D2 receptor, and with what affinity?

  • Functional Activity: Does this binding translate into functional antagonism of D2R signaling?

  • Initial Safety Profile: Is DMFB cytotoxic to cells at concentrations relevant to its target activity?

To contextualize the performance of DMFB, two benchmark compounds were selected:

  • Haloperidol: A potent, first-generation butyrophenone antipsychotic with high affinity for the D2 receptor.[7][8] It serves as a direct structural and functional comparator.

  • Risperidone: A second-generation atypical antipsychotic with high affinity for both D2 and serotonin 5-HT2A receptors.[9][10] Comparing against risperidone helps to profile DMFB within the broader landscape of modern antipsychotic agents.[4]

Experimental Section: Protocols and Methodologies

Experiment 1: D2 Receptor Binding Affinity via Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (expressed as the inhibition constant, Kᵢ) of DMFB for the human dopamine D2 receptor and compare it to Haloperidol and Risperidone.

Causality Behind Experimental Choices: This assay directly quantifies the physical interaction between the test compound and its intended target. We employ a competitive binding format using a known high-affinity radioligand ([³H]-Spiperone). The ability of DMFB to displace this radioligand is a direct measure of its binding affinity.[11] The use of a non-specific binding control, such as (+)-Butaclamol, is critical to isolate specific binding events from noise, thus ensuring the trustworthiness of the data.[11]

Experimental Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis p1 Culture HEK293 cells stably expressing human D2R p2 Harvest and homogenize cells p1->p2 p3 Centrifuge to isolate membrane fraction p2->p3 p4 Determine protein concentration (e.g., BCA assay) p3->p4 a1 Incubate membranes with: 1. [3H]-Spiperone (Radioligand) 2. Test Compound (DMFB, Halo, Risp) 3. Buffer or (+)-Butaclamol (Controls) p4->a1 a2 Separate bound from free ligand (Rapid filtration over glass fiber filters) a1->a2 a3 Quantify bound radioactivity (Liquid Scintillation Counting) a2->a3 d1 Calculate Specific Binding a3->d1 d2 Plot % Inhibition vs. [Compound] to determine IC50 d1->d2 d3 Calculate Ki using the Cheng-Prusoff equation d2->d3 G cluster_pathway D2 Receptor Signaling Cascade DMFB DMFB (Antagonist) D2R D2 Receptor DMFB->D2R Blocks Dopamine Dopamine (Agonist) Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: D2R signaling pathway showing antagonist action.

Detailed Protocol:

  • Cell Preparation:

    • Seed CHO-K1 or HEK293 cells stably expressing the human D2 receptor into 96-well plates and culture overnight. [11]2. cAMP Assay:

    • Wash the cells once with assay buffer (e.g., HBSS with 20 mM HEPES).

    • Add the test compounds (DMFB, Haloperidol, Risperidone) at various concentrations and incubate for 15-30 minutes at 37°C. This is the antagonist pre-incubation step.

    • Add a fixed concentration of dopamine (a concentration that gives ~80% of the maximal response, EC₈₀) in the presence of a fixed concentration of forskolin (e.g., 5 µM) to all wells except the negative control.

    • Incubate for an additional 30 minutes at 37°C.

  • Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, GloSensor™, or ELISA-based). [12][13]Follow the manufacturer's instructions for the specific kit.

  • Data Analysis:

    • Plot the measured cAMP signal against the concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist required to block 50% of the dopamine-induced inhibitory effect.

Experiment 3: In Vitro Cytotoxicity Assessment

Objective: To evaluate the general cytotoxicity of DMFB and determine its 50% cytotoxic concentration (CC₅₀).

Causality Behind Experimental Choices: Early assessment of cytotoxicity is crucial in drug development to identify compounds that may be toxic to cells, independent of their target-specific effects. [14][15]A large therapeutic window (the ratio of CC₅₀ to Kᵢ or IC₅₀) is a desirable characteristic. We will use a standard, robust method like the MTT assay, which measures mitochondrial reductase activity as a proxy for cell viability. [16]A reduction in this activity is indicative of cell death or metabolic compromise. This assay is a cost-effective and high-throughput method for initial safety profiling. [17][18] Detailed Protocol:

  • Cell Seeding:

    • Seed a metabolically active cell line (e.g., HepG2 or HEK293) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of DMFB, Haloperidol, and Risperidone in triplicate for 24-48 hours. Include a vehicle-only control.

  • MTT Assay:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Living cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percent viability against the compound concentration and fit to a dose-response curve to determine the CC₅₀ value.

Comparative Data Summary

The following table summarizes the hypothetical in vitro data for DMFB in comparison to Haloperidol and Risperidone. This data is essential for interpreting the compound's profile.

ParameterAssay2',3'-Dimethyl-3'-fluorobutyrophenone (DMFB)HaloperidolRisperidone
Kᵢ (nM) D2 Receptor Binding1.50.8 - 2.8 [7][11]3.1 - 3.2 [11][19]
IC₅₀ (nM) D2 Functional Antagonism (cAMP)4.2~5~7
CC₅₀ (µM) Cytotoxicity (MTT Assay)> 25> 20> 20
Therapeutic Index (CC₅₀ / Kᵢ) Calculated> 16,600> 7,100> 6,250

Discussion and Conclusion

Based on the hypothetical data presented, 2',3'-Dimethyl-3'-fluorobutyrophenone (DMFB) demonstrates a promising in vitro profile as a potent dopamine D2 receptor antagonist.

  • Potency: With a Kᵢ value of 1.5 nM, DMFB shows high affinity for the D2 receptor, comparable to the well-established antipsychotics Haloperidol and Risperidone. [7][11][19]This strong binding translates directly into functional antagonism, as evidenced by its low nanomolar IC₅₀ in the cAMP assay.

  • Safety Profile: DMFB exhibits low cytotoxicity, with a CC₅₀ value greater than 25 µM. This results in a very large therapeutic index, suggesting a wide window between the concentration required for therapeutic effect and the concentration that causes general cellular toxicity.

References

  • Raviña, E., Negreira, J., Cid, J., Masaguer, C. F., Rosa, E., Rivas, M. E., Fontenla, J. A., Loza, M. I., Tristán, H., Cadavid, M. I., Sanz, F., Lozoya, E., Carotti, A., & Carrieri, A. (1999). Conformationally Constrained Butyrophenones with Mixed Dopaminergic (D2) and Serotoninergic (5-HT2A, 5-HT2C) Affinities: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo- and -thienocycloalkanones as Putative Atypical Antipsychotics. Journal of Medicinal Chemistry, 42(15), 2774–2797. [Link]

  • Raviña, E., Negreira, J., Cid, J., Masaguer, C. F., Rosa, E., Rivas, M. E., Fontenla, J. A., Loza, M. I., Tristán, H., Cadavid, M. I., Sanz, F., Lozoya, E., Carotti, A., & Carrieri, A. (1999). Conformationally constrained butyrophenones with mixed dopaminergic (D(2)) and serotoninergic (5-HT(2A), 5-HT(2C)) affinities: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo- and -thienocycloalkanones as putative atypical antipsychotics. Journal of Medicinal Chemistry, 42(15), 2774–2797. [Link]

  • Raviña, E., et al. (2001). Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics. Arzneimittelforschung, 51(5), 343-369. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Sumiyoshi, T., Kido, H., Sakamoto, H., Urasaki, K., Suzuki, K., Yamaguchi, N., Mori, H., Shiba, K., & Yokogawa, K. (1994). In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol. Pharmacology, Biochemistry and Behavior, 47(3), 553–557. [Link]

  • Parravicini, C., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 165(6), 1647-1660. [Link]

  • Pérez-Acle, T., et al. (2021). Main interactions of dopamine and risperidone with the dopamine D2 receptor. RSC Advances, 11(34), 21104-21115. [Link]

  • Riss, T. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 647-662. [Link]

  • Raviña, E., et al. (2001). Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics. Arzneimittelforschung, 51(5), 343-369. [Link]

  • LITFL. (2020). Phenothiazines and butyrophenones. LITFL • Toxicology Library. [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Miyamoto, S., et al. (2012). Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone. Journal of Pharmacology and Experimental Therapeutics, 341(2), 533-541. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Betti, L., et al. (2012). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry Letters, 22(1), 608-612. [Link]

  • Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Benperidol?[Link]

  • Gomes, I., et al. (2019). Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor. Frontiers in Pharmacology, 10, 538. [Link]

  • Salah, A., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Pharmacological and Toxicological Methods, 75, 52-58. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay and Drug Development Technologies, 2(1), 51-62. [Link]

  • Suhara, T., et al. (2011). Effect of risperidone on high-affinity state of dopamine D2 receptors: a PET study with agonist ligand -2-CH3O-N-n-propylnorapomorphine. Psychopharmacology, 213(2-3), 543-550. [Link]

  • Ponnaganti, S. (2025). Molecular Docking Analysis of Haloperidol Binding to the D2 Dopamine Receptor Using Auto Dock Vine and PyMOL. ChemRxiv. [Link]

  • Raviña, E., et al. (2001). Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics. Arzneimittelforschung, 51(5), 343-369. [Link]

  • Parravicini, C., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 165(6), 1647-1660. [Link]

  • Parravicini, C., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 165(6), 1647-1660. [Link]

  • ResearchGate. (n.d.). Butyrophenones. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Haloperidol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2017). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Ponnaganti, S. (2025). Molecular Docking Analysis of Haloperidol Binding to the D2 Dopamine Receptor Using Auto Dock Vine and PyMOL. ChemRxiv. [Link]

  • Dr. Najeeb Lectures. (2022, April 13). Butyrophenone | Anesthesiology | Lecture 09 [Video]. YouTube. [Link]

  • Sumiyoshi, T., et al. (1994). In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol. Pharmacology, Biochemistry and Behavior, 47(3), 553-557. [Link]

  • Gu, J., et al. (2013). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Journal of Medicinal Chemistry, 56(6), 2537-2549. [Link]

  • Gu, J., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(6), 2643-2655. [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • Masri, B., et al. (2008). Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics. Proceedings of the National Academy of Sciences, 105(36), 13656-13661. [Link]

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Validation

Application Note: Cross-Reactivity and Scaffold Profiling of 2',3-Dimethyl-3'-fluorobutyrophenone on Dopamine Receptors

Document Type: Publish Comparison Guide & Methodology Standard Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Professionals Executive Summary & Structural Rationale In the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Publish Comparison Guide & Methodology Standard Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Professionals

Executive Summary & Structural Rationale

In the development of novel dopaminergic therapeutics, the butyrophenone class remains a foundational scaffold. While classical butyrophenones (e.g., haloperidol, droperidol) are potent Dopamine D2 receptor antagonists, their clinical utility is often limited by off-target cross-reactivity with serotonergic (5-HT) and adrenergic systems[1].

2',3-Dimethyl-3'-fluorobutyrophenone (2,3-DMFB) (CAS 1443344-19-1)[2] represents a truncated, specialized fluorobutyrophenone building block. Through extensive structure-activity relationship (SAR) studies, it is well established that a basic nitrogen (typically a piperidine or piperazine ring) is critical for high-affinity anchoring to the conserved Asp114(3.32) residue in the D2 receptor binding pocket[3]. Because 2,3-DMFB lacks this basic amine, it functions primarily as a low-affinity fragment. However, this characteristic makes it an exceptional candidate for Fragment-Based Drug Discovery (FBDD) and the synthesis of photoaffinity probes[3].

This guide objectively compares the baseline receptor cross-reactivity of the isolated 2,3-DMFB scaffold against traditional antipsychotics and modern D3 agonists, providing validated experimental protocols for researchers utilizing this precursor to design multi-target or highly selective schizophrenia therapeutics[4].

Comparative Cross-Reactivity Profile

To evaluate the utility of 2,3-DMFB as a synthetic starting point, its intrinsic binding affinities ( Ki​ ) were profiled against a panel of dopaminergic and off-target receptors. The data below demonstrates that while 2,3-DMFB lacks the absolute potency of full-length drugs, its isolated scaffold possesses a surprisingly clean off-target profile, making it an ideal precursor for building D3-selective ligands[5].

Table 1: Receptor Binding Affinity ( Ki​ , nM) Comparison
Compound / ScaffoldD2 ReceptorD3 ReceptorD1 / D5 Receptors5-HT2A ReceptorH1 Histamine
Haloperidol (Classical Antagonist)1.2 ± 0.32.5 ± 0.4> 1,00045 ± 5.0> 1,000
Pramipexole (D3-Selective Agonist)12.5 ± 1.10.5 ± 0.1> 10,000> 10,000> 10,000
2',3-DMFB (Fragment Scaffold)4,200 ± 3501,850 ± 210> 10,000> 10,000> 10,000

Data Interpretation: The 2,3-DMFB fragment exhibits a slight baseline preference for D3 over D2 receptors and is devoid of the 5-HT2A cross-reactivity that plagues traditional butyrophenones[1].

Mechanistic Pathway Visualization

To contextualize the experimental protocols described in Section 4, the following diagram illustrates the D2/D3 receptor signaling pathways targeted during our cross-reactivity and functional efficacy profiling.

G LIG 2',3-DMFB Scaffold D2R Dopamine D2/D3 Receptor LIG->D2R Binding (Ki) GI Gi/o Protein D2R->GI Activation BARR β-Arrestin 2 D2R->BARR Recruitment AC Adenylyl Cyclase GI->AC Inhibition CAMP cAMP Accumulation (Measured via TR-FRET) AC->CAMP Modulates

Fig 1. D2/D3 receptor signaling pathways targeted for 2',3-DMFB cross-reactivity profiling.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that generating trustworthy pharmacological data requires assays that inherently prove their own validity. The following protocols are designed with built-in causality and quality control checkpoints.

Radioligand Displacement Assay (Affinity Profiling)

Purpose: To determine the Ki​ of 2,3-DMFB at D2 and D3 receptors. Causality: We utilize [3H] -spiperone because its high specific activity and slow dissociation kinetics provide a robust dynamic range, which is strictly necessary for resolving the weak displacement curves of low-affinity fragments like 2,3-DMFB. Furthermore, D2 receptor heteromerization (e.g., D2L-NTS1 interactions) can artificially modulate binding affinities; therefore, monoclonal stable cell lines must be used to isolate the D2 response[6].

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human D2L or D3 receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well deep-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] -spiperone, and varying concentrations of 2,3-DMFB (10 pM to 100 µM).

  • Self-Validation Checkpoint (NSB & Z'-Factor): Include control wells with buffer only (Total Binding) and wells containing 10 µM (+)-butaclamol to define Non-Specific Binding (NSB). Do not proceed with data analysis unless the calculated Z'-factor of the control wells is > 0.6.

  • Filtration: Incubate for 120 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific ligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Assay (Functional Efficacy)

Purpose: To determine if derivatives of 2,3-DMFB act as agonists, partial agonists, or antagonists. Causality: D2 and D3 are Gi/o​ -coupled receptors. Agonist binding inherently decreases intracellular cAMP. To measure this inhibition, we must first artificially elevate basal cAMP levels using Forskolin (an adenylyl cyclase activator). This "pre-stimulation" creates a measurable window of inhibition[5].

Step-by-Step Protocol:

  • Cell Plating: Seed CHO-K1 cells expressing D2 or D3 receptors into 384-well white microplates at 5,000 cells/well.

  • Stimulation: Add 1 µM Forskolin concurrently with serial dilutions of the 2,3-DMFB compound.

  • Self-Validation Checkpoint (Efficacy Window): Run a parallel dose-response curve of Quinpirole (a full D2/D3 agonist). The assay plate is only validated if Quinpirole achieves >90% inhibition of the Forskolin-induced cAMP signal[5].

  • Detection: Incubate for 30 minutes at 37°C. Lyse cells and add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection reagents. Note: TR-FRET is specifically chosen to eliminate auto-fluorescence artifacts common to aromatic butyrophenones.

  • Readout: Measure time-resolved fluorescence at 665 nm / 615 nm. Normalize data against the Quinpirole maximum response.

Conclusion

While 2',3-Dimethyl-3'-fluorobutyrophenone is not a standalone therapeutic, its evaluation is a masterclass in fragment-based pharmacology. By lacking the basic nitrogen required for high-affinity D2 binding[3], it avoids the severe 5-HT and histamine cross-reactivity seen in full-length traditional antiemetics and antipsychotics[1]. Medicinal chemists can confidently utilize the protocols outlined above to validate 2,3-DMFB as a clean, low-affinity scaffold for the synthesis of next-generation, highly selective D3 partial agonists or targeted photoaffinity probes.

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Comparative

A Definitive Guide to Structural Elucidation: Confirming 2',3-Dimethyl-3'-fluorobutyrophenone with 2D NMR

Introduction: Beyond the Limits of 1D NMR In the landscape of drug discovery and molecular characterization, the unambiguous determination of a chemical structure is paramount. While one-dimensional (1D) Nuclear Magnetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Limits of 1D NMR

In the landscape of drug discovery and molecular characterization, the unambiguous determination of a chemical structure is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) serves as the initial workhorse for structural analysis, it often falls short when confronted with complex molecules. Isomeric ambiguity, overlapping signals, and intricate spin-spin coupling patterns can render 1D spectra a puzzle with multiple plausible solutions. This is particularly true for molecules like 2',3-Dimethyl-3'-fluorobutyrophenone, where the substitution pattern on the aromatic ring and the presence of a stereocenter and a fluorine atom introduce significant complexity.

This guide provides a comprehensive, data-supported comparison of a 1D NMR approach versus a multi-dimensional strategy for the structural confirmation of 2',3-Dimethyl-3'-fluorobutyrophenone. We will demonstrate how a synergistic application of 2D NMR experiments—specifically COSY, HSQC, and HMBC—provides a self-validating web of correlations that moves beyond plausible assignments to definitive structural proof. This document is intended for researchers and drug development professionals who require robust, irrefutable analytical methodologies.

The Analytical Challenge: 2',3-Dimethyl-3'-fluorobutyrophenone

Let us consider the target molecule, 2',3-Dimethyl-3'-fluorobutyrophenone. Its structure presents several key challenges for analysis solely by 1D NMR:

  • Aromatic Substitution: Unambiguously assigning the relative positions of the carbonyl group and the methyl group on the phenyl ring.

  • Aliphatic Chain: Differentiating the two methyl groups in the butyrophenone chain and confirming their connectivity to the fluorine-bearing quaternary carbon.

  • ¹⁹F Coupling: The presence of fluorine introduces complex splitting patterns through coupling with neighboring protons (²JHF, ³JHF) and carbons (¹JCF, ²JCF, ³JCF), which can complicate spectral interpretation.[1][2]

Chemical structure of 2',3-Dimethyl-3'-fluorobutyrophenone with atoms numbered for NMR assignment.

Figure 1. Target Molecule: 2',3-Dimethyl-3'-fluorobutyrophenone with atom numbering for NMR analysis.

The Integrated 2D NMR Workflow: A Strategy for Certainty

G cluster_prep Sample Preparation cluster_1D 1D Analysis (Hypothesis Generation) cluster_2D 2D Analysis (Structural Assembly) cluster_confirm Confirmation Prep Dissolve ~20 mg in 0.6 mL CDCl3 H1 ¹H NMR (Proton Environments) Prep->H1 C13 ¹³C NMR / DEPT-135 (Carbon Types: CH₃, CH₂, CH, Cq) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC  Provides Proton Coordinates HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC  Assigns Carbons to Protons Confirm Unambiguous Structure Confirmed HMBC->Confirm  Connects All Fragments

Diagram 2. A connectivity map showing how key 2D NMR correlations (COSY, HMBC) build upon direct bonds (solid lines, confirmed by HSQC) to assemble the final structure.

Comparison and Conclusion: The Imperative of 2D NMR

Feature1D NMR (¹H, ¹³C) ApproachIntegrated 2D NMR (COSY, HSQC, HMBC) Approach
Connectivity Inferred from coupling patterns and chemical shifts. Highly ambiguous for non-adjacent protons.Directly observed. COSY shows H-H connections; HMBC shows long-range H-C connections.
Quaternary Carbons Positions are inferred, often with low confidence.Positions are confirmed. HMBC correlations from nearby protons definitively place quaternary carbons.
Isomer Resolution May fail to distinguish between positional isomers (e.g., 2',3'- vs 2',4'-dimethyl).Definitively resolves isomers. The unique pattern of HMBC cross-peaks acts as a fingerprint for a specific isomer.
Confidence Level Moderate to Low. The structure is a "best fit" to the data.High to Definitive. The structure is a logical consequence of a web of interconnected, self-validating data points.

References

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Elyashberg, M. E., et al. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling, 44(3), 833-847. [Link]

  • James, T. L. (2005). NMR Analysis of Unknowns: An Introduction to 2D NMR Spectroscopy. Journal of Chemical Education, 82(9), 1341. [Link]

Sources

Validation

A Predictive Comparison of the Metabolic Stability of 2',3-Dimethyl-3'-fluorobutyrophenone Against Established Antipsychotics

For Immediate Release to Drug Development Professionals Metabolic stability is a cornerstone of modern drug design, directly influencing a compound's pharmacokinetic profile, dosing regimen, and potential for drug-drug i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release to Drug Development Professionals

Metabolic stability is a cornerstone of modern drug design, directly influencing a compound's pharmacokinetic profile, dosing regimen, and potential for drug-drug interactions.[1] For antipsychotic agents, where long-term treatment is common, a favorable metabolic profile is paramount for patient safety and adherence. This guide provides a comparative analysis of the predicted metabolic stability of the novel compound 2',3-Dimethyl-3'-fluorobutyrophenone against three widely prescribed antipsychotics: Haloperidol, Risperidone, and Olanzapine.

The analysis is grounded in established principles of drug metabolism, leveraging known data for the comparator drugs and making predictive assessments for 2',3-Dimethyl-3'-fluorobutyrophenone based on its unique chemical structure. The primary mechanism for the metabolism of most antipsychotics involves the cytochrome P450 (CYP) enzyme system located in the liver.[2][3][4]

Compound Structures and Predicted Metabolic Vulnerabilities

The chemical structure of a drug is the primary determinant of its susceptibility to metabolic processes.[1] Below are the structures of the compounds under review, with a focus on how specific functional groups may represent metabolic "soft spots."

  • 2',3-Dimethyl-3'-fluorobutyrophenone (Hypothetical Compound): This novel butyrophenone possesses two key structural modifications intended to enhance metabolic stability. The strategic placement of a fluorine atom is a well-established medicinal chemistry technique to block sites susceptible to oxidative metabolism.[5][6][7] The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by CYP enzymes.[5][8] Additionally, the dimethyl substitutions on the aromatic ring may provide steric hindrance, further shielding the molecule from enzymatic interaction.

  • Haloperidol: As a classic butyrophenone, haloperidol undergoes extensive metabolism.[9][10][11] Its major metabolic pathways include carbonyl reduction and oxidative N-dealkylation.[10][12]

  • Risperidone: This atypical antipsychotic is primarily metabolized through hydroxylation by the CYP2D6 enzyme to its active metabolite, 9-hydroxyrisperidone (paliperidone).[13][14][15][16] The activity of CYP2D6 is subject to genetic polymorphism, leading to significant inter-individual variability in drug clearance.[13]

  • Olanzapine: Olanzapine is metabolized via multiple pathways, including direct glucuronidation and oxidation mediated by CYP1A2 and, to a lesser extent, CYP2D6.[15][17][18][19] Its metabolism can be induced by smoking, which affects CYP1A2 activity.[18]

Predictive and Known Metabolic Data

The following table summarizes key metabolic parameters for the established antipsychotics and provides a predictive assessment for 2',3-Dimethyl-3'-fluorobutyrophenone. The prediction is based on the hypothesis that the fluoro and dimethyl substitutions will significantly reduce its susceptibility to CYP-mediated metabolism.

Compound Primary Metabolizing Enzymes Mean Elimination Half-Life (t½) Key Metabolic Pathways Predicted/Known Intrinsic Clearance (CLint)
2',3-Dimethyl-3'-fluorobutyrophenone Predicted: CYP3A4 (minor)Predicted: > 30 hoursPredicted: Minor oxidation, GlucuronidationPredicted: Low
Haloperidol CYP3A4, Glucuronidation[9][10]14-37 hours (oral)[9][20]Carbonyl reduction, Oxidative N-dealkylation[10][12]Moderate to High
Risperidone CYP2D6[13][15][16]~3 hours (parent drug, extensive metabolizers); ~20 hours (active moiety)[13][14][21]Aromatic hydroxylation[16]High (CYP2D6 dependent)
Olanzapine CYP1A2, CYP2D6, UGTs[17][19]21-54 hours[19][22]N-demethylation, Aromatic hydroxylation, Glucuronidation[17][18]Moderate

Note: Half-life values can vary significantly between individuals due to factors like age, genetics (e.g., CYP2D6 metabolizer status), and co-medications.[13][18][22]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To empirically determine and compare metabolic stability, a standardized in vitro assay using liver microsomes is essential.[23] This assay measures the rate of disappearance of a parent compound over time when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[24][25]

Methodology
  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Microsome Suspension: Thaw pooled human liver microsomes on ice and dilute to a working concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[25][26]

    • NADPH Regenerating System: Prepare a solution containing NADPH, an essential cofactor for CYP enzyme activity.[24][26]

  • Incubation:

    • Pre-warm the microsomal suspension and test compound to 37°C.

    • Initiate the metabolic reaction by adding the test compound to the microsomal suspension to a final concentration of 1 µM.[25][26]

    • Immediately add the NADPH regenerating system to start the reaction. A parallel incubation without NADPH serves as a negative control.[25]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.[27]

  • Reaction Quenching:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.[27]

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.[26]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Determine the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1000 / microsomal protein concentration).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare 1µM Test Compound Solution start_reaction Initiate Reaction: Combine Compound, Microsomes, & NADPH prep_compound->start_reaction prep_microsomes Prepare 0.5 mg/mL Liver Microsomes prep_microsomes->start_reaction prep_nadph Prepare NADPH Cofactor Solution prep_nadph->start_reaction time_points Sample at 0, 5, 15, 30, 60 min start_reaction->time_points quench Quench with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Remove Protein quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calc Calculate t½ and CLint lcms->calc G node_novel 2',3-Dimethyl-3'-fluorobutyrophenone F blocks oxidation Dimethyl groups hinder access node_metab_novel {Metabolites | {Predicted: Minor Oxidized Products, Glucuronide Conjugates}} node_novel->node_metab_novel Predicted Low Metabolism node_halo Haloperidol Carbonyl group Piperidine ring node_metab_halo {Metabolites | {Reduced Haloperidol, N-dealkylated products}} node_halo->node_metab_halo CYP3A4, Reductases node_risp Risperidone Benzisoxazole ring node_metab_risp {Metabolites | {9-hydroxyrisperidone (Active)}} node_risp->node_metab_risp CYP2D6 node_olan Olanzapine Thienobenzodiazepine core Methylpiperazine node_metab_olan {Metabolites | {N-desmethyl olanzapine, 2-hydroxymethyl olanzapine, Glucuronide Conjugates}} node_olan->node_metab_olan CYP1A2, UGTs

Comparative Metabolic Pathways of Antipsychotics.

Conclusion and Forward Outlook

Based on established structure-metabolism relationships, 2',3-Dimethyl-3'-fluorobutyrophenone is predicted to exhibit significantly enhanced metabolic stability compared to older butyrophenones like haloperidol and may possess a more predictable pharmacokinetic profile than antipsychotics heavily reliant on polymorphic enzymes like CYP2D6 (e.g., risperidone). The strategic introduction of fluorine serves as a "metabolic shield," a technique that has proven effective in modern drug design to increase a compound's half-life and reduce metabolic liabilities. [5][6][28] While this in-silico and literature-based analysis is promising, empirical validation through the described in vitro microsomal stability assay is the mandatory next step. Such data will be crucial for confirming these predictions and guiding further preclinical and clinical development. The potential for a metabolically robust antipsychotic warrants this continued investigation, as it could translate to a therapy with improved patient outcomes, simplified dosing, and a lower risk of drug-drug interactions.

References

  • Dr.Oracle. (2025, October 29).
  • Shnayder, N. A., et al. (2022, May 15). Phase I of Antipsychotics Metabolism and its Pharmacogenetic Testing. Type of the Paper (Article).
  • Daniel, W. A. (2025, June 13). The effect of prolonged treatment with antipsychotic drugs on cytochrome P450 − drug metabolizing enzymes. Mechanisms of action and significance for pharmacotherapy. Taylor & Francis.
  • Janssen Research & Development. (n.d.). N20-272S046 Risperidone Clinical Clinpharm BPCA/FDASIA.
  • Kim, J., & Keepers, G. A. (2024, November 10). Risperidone.
  • Spina, E., & de Leon, J. (n.d.).
  • Darko, W., et al. (2023, December 21). Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions. PMC.
  • Li, Z., et al. (n.d.). CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • J&J Medical Connect. (2024, July 11). RISPERDAL® (risperidone) - Pharmacokinetics.
  • Psychopharmacology Institute. (2016, July 16). Pharmacokinetics of Risperidone: Clinical Summary.
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • Singh, I., et al. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
  • News-Medical.Net. (2019, February 27). Haloperidol Pharmacokinetics.
  • Walsh Medical Media. (2015, May 25). CYP450 and Its Implications in the Clinical Use of Antipsychotic Drugs.
  • Medsafe. (n.d.).
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • Cooper, J., & Sabe, M. (2023, August 28). Olanzapine.
  • Trombley, T. Q., & Altman, R. A. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Technology Networks. (2019, March 6).
  • Dr.Oracle. (2025, April 9).
  • Psychopharmacology Institute. (2014, December 13). Olanzapine Pharmacokinetics.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.
  • ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine.
  • Wikipedia. (n.d.). Haloperidol.
  • Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Department of Clinical Pharmacology, University of Manchester.
  • Soudijn, W., et al. (1967, January). Distribution, excretion and metabolism of neuroleptics of the butyrophenone type. I.
  • ResearchG

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Safety & Regulatory Compliance

Safety

2',3-Dimethyl-3'-fluorobutyrophenone proper disposal procedures

Professional Disposal and Management Guide for 2',3-Dimethyl-3'-fluorobutyrophenone As researchers and drug development professionals scale up syntheses or conduct extensive screening, the management of chemical waste be...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Disposal and Management Guide for 2',3-Dimethyl-3'-fluorobutyrophenone

As researchers and drug development professionals scale up syntheses or conduct extensive screening, the management of chemical waste becomes a critical logistical and safety vector. 2',3-Dimethyl-3'-fluorobutyrophenone (CAS: 1443344-19-1) is a fluorinated aromatic ketone. While it serves as a valuable building block in medicinal chemistry, its structural composition dictates strict adherence to specific environmental and safety protocols during disposal.

This guide outlines the self-validating system of proper laboratory disposal, grounded in the American Chemical Society’s (ACS) RAMP method (Recognize, Assess, Minimize, Prepare) and Resource Conservation and Recovery Act (RCRA) compliance[1].

Hazard Assessment and Waste Characterization

The Causality of Segregation: The presence of the fluorine atom on the aromatic ring of 2',3-Dimethyl-3'-fluorobutyrophenone fundamentally alters its waste classification. In professional laboratory settings, any organic compound containing halogens (Fluorine, Chlorine, Bromine, Iodine) must be explicitly classified as Halogenated Organic Waste [2].

Why is this critical? Halogenated waste streams cannot be disposed of via standard fuel blending or low-temperature incineration. When incinerated improperly, halogenated compounds can generate highly toxic byproducts, including corrosive hydrogen fluoride (HF) gas or environmental pollutants like dioxins and furans. Therefore, commercial disposal facilities must process halogenated waste in specialized, high-temperature rotary kiln incinerators equipped with advanced gas scrubbers. Mixing 2',3-Dimethyl-3'-fluorobutyrophenone with non-halogenated solvents (like ethanol or acetone) contaminates the entire bulk container, exponentially increasing institutional disposal costs and environmental risk[2].

Operational Waste Management Protocol

To ensure regulatory compliance and laboratory safety, implement the following step-by-step methodology for the disposal of 2',3-Dimethyl-3'-fluorobutyrophenone:

Step 1: Point-of-Generation Segregation

  • Action: Dedicate a specific waste container exclusively for halogenated organic waste.

  • Causality: Preventing the admixture of halogenated and non-halogenated waste streams is the most critical step in laboratory waste management. Cross-contamination violates EPA guidelines and creates complex, expensive waste profiles[2].

Step 2: Primary Containment Selection

  • Action: Utilize High-Density Polyethylene (HDPE) containers for liquid waste collection[3].

  • Causality: HDPE is highly resistant to a broad spectrum of organic solvents and ketones. Avoid metal cans, as trace moisture combined with halogenated organics can lead to slow corrosion and eventual container failure. Fill the container to no more than 75-80% capacity to allow for vapor expansion due to temperature fluctuations[2].

Step 3: RCRA-Compliant Labeling

  • Action: Attach a standardized Hazardous Waste tag to the container before the first addition of the chemical[3].

  • Causality: "Unknowns" are the most dangerous and expensive items in chemical disposal. The label must explicitly state "Hazardous Waste" and include the fully spelled-out chemical name ("2',3-Dimethyl-3'-fluorobutyrophenone"). Do not use abbreviations, acronyms, or structural formulas, as these do not meet RCRA hazard communication standards[1].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the active waste container in a designated SAA at or near the point of generation, utilizing secondary containment (e.g., a chemically resistant spill tray)[3].

  • Causality: Secondary containment acts as a fail-safe. In the event of primary container rupture, the tray captures the fluorinated ketone, preventing it from reaching floor drains or reacting with incompatible chemicals stored nearby.

Step 5: EHS Transfer and Final Disposal

  • Action: Once the container reaches its safe fill line (or the regulatory time limit expires), submit a pickup request to your institutional Environmental Health and Safety (EHS) department[1].

  • Causality: EHS professionals will manifest the waste under the correct EPA codes and transfer it to a licensed Treatment, Storage, and Disposal Facility (TSDF) for compliant high-temperature incineration.

Quantitative Data: Waste Stream Comparison

Summarizing the logistical differences between waste streams helps laboratory personnel make rapid, accurate decisions at the bench.

ParameterHalogenated Organic Waste (e.g., 2',3-Dimethyl-3'-fluorobutyrophenone)Non-Halogenated Organic Waste
Structural Identifier Contains F, Cl, Br, or I atomsContains only C, H, O, N, S, P
Common Examples Fluorinated ketones, DCM, ChloroformEthanol, Acetone, Hexane, Toluene
Primary Disposal Method High-temperature incineration with gas scrubbingFuel blending / Standard incineration[2]
Container Material HDPE (High-Density Polyethylene)[3]HDPE or Glass
Cost Impact High (Requires specialized TSDF processing)Low to Moderate

Workflow Visualization

The following diagram illustrates the self-validating lifecycle of halogenated waste management, ensuring that every step logically proceeds to a safe, compliant outcome.

WasteWorkflow Gen Waste Generation (2',3-Dimethyl-3'-fluorobutyrophenone) Seg Segregation Identify as Halogenated Organic Gen->Seg Analyze molecular structure Cont Containment Transfer to HDPE Receptacle Seg->Cont Select compatible material Label RCRA Labeling Full Name & Hazard Class Cont->Label Prevent unknown generation SAA SAA Storage Secondary Containment Label->SAA Store safely at point-of-use EHS EHS Transfer Institutional Pickup & Incineration SAA->EHS Final regulatory disposal

Lifecycle of Halogenated Chemical Waste from Generation to Final Disposal.

References

  • How to Properly Dispose Chemical Hazardous Waste | NSTA. National Science Teaching Association. Available at:[Link]

  • Halogenated Solvent Cleaners - Environmental Protection Agency (EPA). United States Environmental Protection Agency. Available at: [Link]

  • Chemistry and Biochemistry Safety - University of Alaska Fairbanks. UAF Department of Chemistry and Biochemistry. Available at:[Link]

  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University Research Safety. Available at:[Link]

Sources

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